3'-Hydroxy Repaglinide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAZJVHPAVADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675959 | |
| Record name | 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874908-14-2 | |
| Record name | 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874908-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxylated Repaglinide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the primary hydroxylated metabolite of Repaglinide. A critical clarification in recent scientific literature has correctly identified the principal metabolite formed by the cytochrome P450 enzyme CYP2C8 as 4'-Hydroxy Repaglinide, correcting previous reports that misidentified it as 3'-Hydroxy Repaglinide. This guide will focus on the biosynthesis and characterization of the accurately identified 4'-Hydroxy Repaglinide, while also referencing the 3'-hydroxy isomer that was used as a synthetic standard for structural confirmation.
Introduction to Repaglinide and its Metabolism
Repaglinide is an oral antidiabetic drug used to manage type 2 diabetes.[1][2] It stimulates the release of insulin from pancreatic β-cells by closing ATP-dependent potassium channels.[1] The metabolism of Repaglinide is a crucial aspect of its pharmacokinetic profile and is primarily carried out in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][2][3][4] These enzymes convert Repaglinide into several metabolites, the most prominent of which are an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative on the piperidine ring (historically referred to as M4).[1][3][5]
A pivotal study has demonstrated that the hydroxylation of the piperidine ring, a key metabolic pathway mediated by CYP2C8, occurs at the 4-position, yielding 4'-Hydroxy Repaglinide.[1] Previous literature had incorrectly assigned this hydroxylation to the 3-position.[1] The definitive structural elucidation was achieved through high-resolution mass spectrometry and 1D/2D NMR spectroscopy of the biosynthesized metabolite, which was then compared to a chemically synthesized standard of this compound diastereomers.[1] This guide will, therefore, focus on the biosynthesis and characterization of the correctly identified 4'-Hydroxy Repaglinide.
Biosynthesis of 4'-Hydroxy Repaglinide
As a specific chemical synthesis protocol for 4'-Hydroxy Repaglinide is not publicly available in the scientific literature, this section details the in vitro biosynthesis method, which is essential for producing the metabolite for analytical and characterization purposes.
Metabolic Pathway of Repaglinide
The metabolic conversion of Repaglinide is primarily governed by CYP2C8 and CYP3A4 enzymes. CYP2C8 is the principal enzyme responsible for the formation of 4'-Hydroxy Repaglinide (M4), while CYP3A4 primarily catalyzes the formation of the M1 and M2 metabolites.[1][3]
Caption: Metabolic pathway of Repaglinide to its major metabolites.
Experimental Protocol for In Vitro Biosynthesis of 4'-Hydroxy Repaglinide
This protocol is adapted from methodologies described for the enzymatic conversion of Repaglinide.[1][4]
Materials:
-
Repaglinide
-
Recombinant human CYP2C8 enzyme (e.g., in Supersomes™)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
Procedure:
-
Prepare a stock solution of Repaglinide in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the recombinant CYP2C8 enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Repaglinide stock solution to the pre-incubated mixture to achieve the desired final substrate concentration.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally to ensure sufficient product formation without significant enzyme degradation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a small percentage of formic acid (e.g., 1%).
-
Vortex the mixture vigorously to precipitate the enzyme and other proteins.
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the metabolites.
-
The supernatant can be directly analyzed by LC-MS/MS or further purified using preparative HPLC to isolate 4'-Hydroxy Repaglinide.
Characterization of 4'-Hydroxy Repaglinide
The structural confirmation and kinetic analysis of 4'-Hydroxy Repaglinide have been performed using a combination of chromatographic and spectroscopic techniques.
Experimental Workflow for Characterization
The following workflow outlines the steps for the characterization of the biosynthesized 4'-Hydroxy Repaglinide.
Caption: Experimental workflow for the biosynthesis and characterization of 4'-Hydroxy Repaglinide.
Analytical Techniques and Data
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to separate Repaglinide from its metabolites and to determine their molecular weights. High-resolution mass spectrometry provides accurate mass measurements, which aids in confirming the elemental composition of the metabolites.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are crucial for the definitive structural elucidation of the hydroxylated metabolite. Techniques such as Heteronuclear Single Quantum Correlation (HSQC) NMR analysis at low temperatures were employed to unequivocally determine the site of hydroxylation as the 4-position of the piperidine ring.[1] This was achieved by comparing the NMR data of the biosynthesized metabolite with that of a synthetic standard of this compound diastereomers.[1]
Quantitative Data
The following table summarizes the Michaelis-Menten kinetic constants for the formation of 4'-Hydroxy Repaglinide by CYP2C8.
| Enzyme Source | Michaelis Constant (Km) |
| Pooled Human Liver Microsomes | 10.2 µM[1] |
| Recombinant CYP2C8 | 5.4 µM[1] |
Proposed Chemical Synthesis Strategy for 4'-Hydroxy Repaglinide
While a specific, detailed chemical synthesis of 4'-Hydroxy Repaglinide has not been published, a plausible synthetic route can be proposed based on general methods for the synthesis of hydroxylated piperidines. Such a synthesis would be valuable for producing larger quantities of the metabolite for further pharmacological and toxicological studies.
A potential strategy could involve the following key steps:
-
Synthesis of a protected 4-hydroxypiperidine derivative: This could be achieved through various methods, such as the reduction of a corresponding 4-piperidone or the dihydroxylation of a protected tetrahydropyridine precursor.
-
Coupling with the appropriate aromatic precursor: The protected 4-hydroxypiperidine could then be coupled with a suitable electrophilic aromatic compound to form the N-aryl bond present in Repaglinide.
-
Elaboration of the side chain: Subsequent steps would involve the introduction of the remainder of the Repaglinide structure, likely through amide bond formation with (S)-3-methyl-1-phenylbutan-1-amine and the ethoxybenzoic acid moiety.
-
Deprotection: The final step would involve the removal of any protecting groups to yield 4'-Hydroxy Repaglinide.
The development of such a synthetic route would require significant experimental optimization but is a feasible approach for obtaining this important metabolite.
Conclusion
The accurate identification of 4'-Hydroxy Repaglinide as the primary CYP2C8-mediated metabolite of Repaglinide is a significant finding in the study of this antidiabetic drug's metabolism. This technical guide has provided a detailed overview of the biosynthesis of this metabolite, the analytical methods used for its characterization, and the available quantitative data. The clarification of the metabolite's structure is essential for researchers and drug development professionals working on drug-drug interactions, pharmacokinetics, and the safety assessment of Repaglinide. While a chemical synthesis has yet to be reported, the information provided herein serves as a comprehensive resource for the current scientific understanding of this key metabolite.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repaglinide - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of Repaglinide with a Focus on 4'-Hydroxy Repaglinide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the metabolic pathways of the anti-diabetic drug Repaglinide. A primary focus is placed on the major metabolite formed via CYP2C8, which has been definitively identified as 4'-Hydroxy Repaglinide, correcting earlier reports that cited it as 3'-Hydroxy Repaglinide. This document details the enzymatic processes, presents quantitative metabolic data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction: Correcting the Record on Repaglinide Metabolism
Repaglinide is an oral anti-diabetic agent that stimulates insulin secretion from pancreatic beta cells.[1] Its rapid absorption and elimination make it suitable for preprandial administration.[2][3] The metabolism of Repaglinide is extensive, with less than 2% of an oral dose excreted unchanged.[2] While it is well-established that the cytochrome P450 enzymes CYP2C8 and CYP3A4 are the principal catalysts in its biotransformation, a significant clarification regarding the structure of a key metabolite has emerged.[1][4]
Previous literature often referred to the main CYP2C8-mediated metabolite as this compound.[5][6][7] However, more recent and definitive studies using high-resolution mass spectrometry and advanced NMR spectroscopy have unequivocally identified the site of hydroxylation on the piperidine ring to be the 4-position.[8] Therefore, this guide will refer to this major metabolite by its correct structural name: 4'-Hydroxy Repaglinide . This distinction is critical for accurate research and assessment of CYP2C8 activity using Repaglinide as a probe substrate.[8]
The Metabolic Pathway of Repaglinide
Repaglinide undergoes extensive hepatic metabolism primarily through oxidative biotransformation and to a lesser extent, direct glucuronidation.[1][9] The two main cytochrome P450 isoenzymes involved are CYP2C8 and CYP3A4, which lead to the formation of several key metabolites.[2][10]
The primary metabolic reactions are:
-
Hydroxylation of the piperidine ring: This reaction is predominantly catalyzed by CYP2C8 and results in the formation of 4'-Hydroxy Repaglinide (M4) .[1][2][8]
-
Oxidation of the aromatic amine: CYP3A4 is the main enzyme responsible for the formation of the aromatic amine metabolite M1 .[1][2]
-
Formation of an oxidized dicarboxylic acid (M2): This metabolite is also primarily formed through the action of CYP3A4 .[1][9]
-
Hydroxylation of the isopropyl moiety (M0-OH): Both CYP2C8 and CYP3A4 can form this minor metabolite.[2]
The metabolites of Repaglinide, including 4'-Hydroxy Repaglinide, do not possess clinically significant hypoglycemic activity and are primarily excreted via the bile into the feces.[1]
Visualizing the Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of Repaglinide.
Quantitative Analysis of Repaglinide Metabolism
The following tables summarize key quantitative data from in vitro studies on Repaglinide metabolism.
Table 1: In Vitro Formation Rates of Repaglinide Metabolites
| In Vitro System | Metabolite | Formation Rate (pmol/min/mg protein) | Primary Enzyme | Reference |
| Human Liver Microsomes (HLM) | M4 (4'-Hydroxy Repaglinide) | 160 - 880 | CYP2C8 | [2][10] |
| Human Liver Microsomes (HLM) | M1 (Aromatic Amine) | 100 - 1110 | CYP3A4 | [2][10] |
Table 2: Enzyme Kinetics of Repaglinide Metabolite Formation in Recombinant Systems
| Recombinant Enzyme | Metabolite | Formation Rate (pmol/min/pmol CYP) | Reference |
| CYP2C8 Supersomes | M4 (4'-Hydroxy Repaglinide) | 2.5 | [10] |
| CYP3A4 Supersomes | M4 (4'-Hydroxy Repaglinide) | ~0.1 | [10] |
| CYP3A4 Supersomes | M1 (Aromatic Amine) | 1.6 | [2] |
| CYP2C8 Supersomes | M1 (Aromatic Amine) | 0.4 | [2] |
| CYP2C8 Supersomes | M0-OH | 0.7 | [2] |
| CYP3A4 Supersomes | M0-OH | 0.2 | [2] |
Table 3: Inhibition Constants (Ki) and IC50 Values for Repaglinide Metabolism
| Inhibitor | Target Enzyme | Substrate/Reaction | Ki (µM) | IC50 (µM) | Reference |
| Bezafibrate | CYP2C8 | Paclitaxel 6α-hydroxylation | 9.7 | - | [4][11] |
| Gemfibrozil | CYP2C8 | Paclitaxel 6α-hydroxylation | 30.4 | - | [4][11] |
| Fenofibrate | CYP2C8 | Paclitaxel 6α-hydroxylation | 92.6 | - | [4][11] |
| Rifampicin | CYP2C8 | Paclitaxel 6α-hydroxylation | 30.2 | - | [4][11] |
| Rifampicin | CYP3A4 | Midazolam 1-hydroxylation | 18.5 | - | [4][11] |
| Bezafibrate | Repaglinide Metabolism | - | - | 37.7 | [4][11] |
| Gemfibrozil | Repaglinide Metabolism | - | - | 111 | [4][11] |
| Fenofibrate | Repaglinide Metabolism | - | - | 164 | [4][11] |
| Rifampicin | Repaglinide Metabolism | - | - | 13.7 | [4][11] |
Experimental Protocols for In Vitro Metabolism Studies
The following provides a generalized methodology for studying the in vitro metabolism of Repaglinide, based on cited literature.
Materials and Reagents
-
Substrate: [14C]-Repaglinide or non-labeled Repaglinide
-
Enzyme Sources:
-
Pooled Human Liver Microsomes (HLM)
-
Recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4) expressed in a heterologous system (e.g., Supersomes™)
-
Cryopreserved human hepatocytes
-
Human S9 fractions
-
-
Cofactors: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Buffers: Potassium phosphate buffer (pH 7.4)
-
Inhibitors: Specific chemical inhibitors or inhibitory antibodies for CYP2C8 (e.g., quercetin) and CYP3A4 (e.g., ketoconazole, itraconazole)[4][11]
-
Analytical Standards: Authentic standards for Repaglinide and its metabolites (M1, M2, 4'-Hydroxy Repaglinide)
-
Solvents: Acetonitrile, methanol, formic acid for sample preparation and chromatography
Incubation Procedure
-
Preparation: Prepare incubation mixtures in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the enzyme source (HLM or recombinant CYPs) with or without specific inhibitors at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add [14C]-Repaglinide to the mixture to initiate the metabolic reaction. The final concentration of Repaglinide should be chosen based on the experimental goals (e.g., near the Km value for kinetic studies).
-
Incubation: Incubate the reaction mixture at 37°C with shaking for a specified time period (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Detection: UV detection or on-line radiochemical detection for [14C]-labeled substrates.[10][12]
-
Column: A reverse-phase C18 column is typically used.[13]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile) is common.[13][14]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS:
-
Liquid Chromatography-Nuclear Magnetic Resonance (LC-MS-NMR):
Visualizing the Experimental Workflow
The diagram below outlines a typical experimental workflow for an in vitro study of Repaglinide metabolism.
Conclusion
The metabolic pathway of Repaglinide is well-characterized, with CYP2C8 and CYP3A4 playing crucial and distinct roles. The definitive identification of the major CYP2C8 metabolite as 4'-Hydroxy Repaglinide is a critical update for the scientific community, particularly for studies using Repaglinide as a probe for CYP2C8 activity.[8][9] This guide provides a consolidated resource of the metabolic pathways, quantitative data, and experimental methodologies to aid researchers and drug development professionals in their work with this important therapeutic agent. The provided diagrams and data tables offer a clear and accessible summary of the core information related to the metabolic analysis of Repaglinide and its hydroxylated metabolite.
References
- 1. ClinPGx [clinpgx.org]
- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Drug Metabolite | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ovid.com [ovid.com]
- 12. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of CYP2C8 in the Formation of 4'-Hydroxy Repaglinide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the critical role of cytochrome P450 2C8 (CYP2C8) in the metabolic conversion of the anti-diabetic drug repaglinide to its hydroxylated metabolite, 4'-hydroxyrepaglinide. It synthesizes key quantitative data, details experimental methodologies, and visualizes the metabolic and experimental pathways.
Introduction: Repaglinide Metabolism
Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its extensive hepatic metabolism. The primary enzymes responsible for the oxidative biotransformation of repaglinide are cytochrome P450 3A4 (CYP3A4) and, most notably for the formation of its hydroxylated metabolite, CYP2C8.[2][3] Understanding the specific contribution of CYP2C8 is crucial for predicting pharmacokinetic variability and managing drug interactions.
This document will focus on the formation of 4'-hydroxyrepaglinide, a major metabolite formed via CYP2C8. It is important to note that this metabolite, often designated as M4, has been historically misidentified in literature as 3'-hydroxyrepaglinide. Recent definitive structural analysis using 2D NMR has corrected this to 4'-hydroxyrepaglinide.[4] This guide will use the accurate 4'-hydroxyrepaglinide nomenclature while acknowledging its common designation as M4.
The Metabolic Pathway of Repaglinide
Repaglinide undergoes metabolism to several key metabolites. CYP2C8 is the principal enzyme responsible for the hydroxylation of the piperidine ring to form 4'-hydroxyrepaglinide (M4).[2][3] Concurrently, CYP3A4 primarily catalyzes the formation of the aromatic amine M1 and the oxidized dicarboxylic acid M2.[2][3] The dual involvement of these two major CYP enzymes underscores the complexity of repaglinide's disposition.[2]
Quantitative Data on 4'-Hydroxyrepaglinide Formation
The following tables summarize the key quantitative parameters related to the CYP2C8-mediated formation of 4'-hydroxyrepaglinide (M4).
Table 1: Enzyme Kinetics of 4'-Hydroxyrepaglinide (M4) Formation
| System | Parameter | Value | Reference |
| Recombinant CYP2C8 | K_m | 5.4 µM | [4] |
| Human Liver Microsomes (HLM) | K_m | 10.2 µM | [4] |
| Recombinant CYP2C8.1 | CL_int (Intrinsic Clearance) | 1.31-fold higher than CYP2C8.3 | [5] |
| Recombinant CYP2C8.2 | CL_int (Intrinsic Clearance) | 77.9% of CYP2C8.1 | [5] |
| Recombinant CYP2C8.4 | CL_int (Intrinsic Clearance) | 80.2% of CYP2C8.1 | [5] |
Table 2: Formation Rates of Repaglinide Metabolites in In Vitro Systems
| System | Metabolite | Formation Rate | Reference |
| Recombinant CYP2C8 Supersomes™ | 4'-Hydroxyrepaglinide (M4) | 2.5 pmol/min/pmol CYP | [2] |
| Recombinant CYP3A4 Supersomes™ | 4'-Hydroxyrepaglinide (M4) | ~0.1 pmol/min/pmol CYP | [2] |
| Recombinant CYP2C8 Supersomes™ | Aromatic Amine (M1) | ~0.4 pmol/min/pmol CYP | [6] |
| Recombinant CYP3A4 Supersomes™ | Aromatic Amine (M1) | 1.6 pmol/min/pmol CYP | [6] |
| Human Liver Microsomes (12 Donors) | 4'-Hydroxyrepaglinide (M4) | 160 - 880 pmol/min/mg protein | [1][2] |
| Human Liver Microsomes (12 Donors) | Aromatic Amine (M1) | 100 - 1110 pmol/min/mg protein | [1][2] |
Table 3: Inhibition of CYP2C8-Mediated Repaglinide Metabolism
| Inhibitor | Parameter | Value (µM) | Reference |
| Gemfibrozil | K_i | 30.4 | [7] |
| Bezafibrate | K_i | 9.7 | [7] |
| Fenofibrate | K_i | 92.6 | [7] |
| Rifampicin | K_i | 30.2 | [7] |
| Trimethoprim | K_i (for paclitaxel 6α-hydroxylation) | 32 | [8] |
| Quercetin | IC_50 (in HLM) | 3.0 | [9] |
| Itraconazole | IC_50 (for 0.2 µM Repaglinide) | 3 (71% inhibition) | [7] |
| Quercetin | IC_50 (for 0.2 µM Repaglinide) | 25 (58% inhibition) | [7] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of common experimental protocols used to investigate the role of CYP2C8 in repaglinide metabolism.
In Vitro Metabolism in Human Liver Microsomes (HLM) and Recombinant Systems
This protocol is foundational for determining which enzymes metabolize a drug candidate.
-
System Components:
-
Enzyme Source: Pooled HLM from multiple donors or recombinant human CYP2C8 expressed in insect cells (Supersomes™).[2][10]
-
Substrate: [¹⁴C]-Repaglinide is often used for ease of detection, at concentrations ranging from therapeutic levels (~0.2 µM) to higher concentrations (e.g., 22 µM) for kinetic studies.[8][10]
-
Cofactor: NADPH is required to initiate the reaction, typically at a final concentration of 1 mM.[10]
-
Buffer: 50 mM or 0.1 M phosphate buffer (pH 7.4) is commonly used.[8][10]
-
-
Incubation Conditions:
-
Pre-incubate HLM (e.g., 0.075 mg/mL protein) or recombinant CYP enzyme with the substrate and buffer at 37°C for a short period (e.g., 2 minutes).[10]
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.[10]
-
Terminate the reaction by adding a quenching solvent, such as acetonitrile.
-
-
Analysis:
Enzyme Inhibition and Reaction Phenotyping
This workflow is used to identify the specific contribution of an enzyme to a metabolic pathway.
-
Methodology:
-
Chemical Inhibition: Incubations are performed as described above, but in the presence of known selective inhibitors for specific CYP enzymes. For example, quercetin or montelukast can be used to inhibit CYP2C8, while itraconazole or ketoconazole can be used for CYP3A4.[7][11] A significant decrease in the formation of 4'-hydroxyrepaglinide in the presence of a CYP2C8 inhibitor confirms its role.
-
Antibody Inhibition: Specific monoclonal antibodies that bind to and inhibit the activity of a single CYP enzyme can be pre-incubated with the microsomes. A reduction in metabolite formation indicates the involvement of that enzyme.[2]
-
Correlation Analysis: The rate of 4'-hydroxyrepaglinide formation is measured in a panel of individual donor HLMs with known, characterized activities of various CYP enzymes. A strong correlation between the metabolite formation rate and the activity of a specific CYP (e.g., paclitaxel 6α-hydroxylation for CYP2C8) provides strong evidence for that enzyme's involvement.[2] The formation of M4 has been shown to correlate significantly with paclitaxel 6α-hydroxylation (a marker for CYP2C8 activity) with a Spearman's rank correlation coefficient (r_s) of 0.80.[10]
-
Impact of CYP2C8 Genetic Polymorphisms
Genetic variations in the CYP2C8 gene can lead to interindividual differences in repaglinide metabolism and exposure. The most studied variant is CYP2C8*3. However, its clinical impact on repaglinide pharmacokinetics has been inconsistent across studies.
-
One study using a low dose of repaglinide (0.25 mg) found that individuals with the CYP2C81/3 genotype had a 45% lower mean AUC and a 39% lower C_max compared to wild-type (CYP2C81/1), suggesting increased metabolism.[12]
-
Conversely, another study using a clinically relevant 2 mg dose found no significant differences in repaglinide AUC or C_max between different CYP2C8*3 genotype groups.[13]
-
In vitro studies have also shown conflicting results, with one reporting that the CYP2C8.3 variant had a higher intrinsic clearance for repaglinide compared to the wild-type enzyme.[5]
These discrepancies may be due to differences in the repaglinide doses used, the influence of other genetic factors like SLCO1B1 polymorphisms, and the complex interplay between CYP2C8 and CYP3A4 in overall clearance.[1][13]
Conclusion
CYP2C8 is a principal enzyme in the metabolic clearance of repaglinide, specifically catalyzing the formation of the major metabolite 4'-hydroxyrepaglinide (M4). Quantitative in vitro data consistently demonstrate the high capacity of CYP2C8 to perform this hydroxylation reaction. The dual metabolism by both CYP2C8 and CYP3A4 provides parallel clearance pathways, which may compensate for the inhibition of one enzyme, but also creates a potential for complex drug-drug interactions. Professionals in drug development and clinical research must consider the significant role of CYP2C8, including the potential impact of its inhibitors and genetic polymorphisms, when evaluating the safety and efficacy of repaglinide.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medjpps.com [medjpps.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. ClinPGx [clinpgx.org]
- 12. xenotech.com [xenotech.com]
- 13. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Hydroxy Repaglinide: Chemical Structure, Properties, and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Hydroxy Repaglinide, a principal metabolite of the anti-diabetic drug Repaglinide. A critical point of clarification is the recent structural reassignment of this metabolite, previously identified as 3'-Hydroxy Repaglinide. This document details its chemical structure, physicochemical properties, and its formation through metabolic pathways. Special emphasis is placed on the enzymatic processes involving cytochrome P450 enzymes, particularly CYP2C8. The guide includes detailed experimental protocols for in-vitro metabolism studies and analytical methodologies for the quantification of this metabolite. Furthermore, it summarizes the current understanding of its pharmacological activity. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized using diagrams generated with Graphviz.
Introduction: The Structural Reassignment of a Key Repaglinide Metabolite
Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used in the management of type 2 diabetes. Its metabolism is a critical aspect of its pharmacokinetic profile and potential for drug-drug interactions. For years, the major metabolite formed by hydroxylation on the piperidine ring, mediated by CYP2C8, was identified as this compound. However, recent rigorous spectroscopic analysis, including high-resolution mass spectrometry and 1D/2D NMR, has unequivocally demonstrated that the hydroxylation occurs at the 4-position of the piperidine ring.[1] Therefore, the correct nomenclature for this metabolite is 4'-Hydroxy Repaglinide . This guide will use the corrected nomenclature while acknowledging the historical data that may refer to the 3'-hydroxy isomer.
Chemical Structure and Properties
4'-Hydroxy Repaglinide is the product of phase I metabolism of Repaglinide. Its chemical identity and key properties are summarized below.
Chemical Structure
IUPAC Name: 2-ethoxy-4-[2-[[1-[2-(4-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid
Chemical Formula: C₂₇H₃₆N₂O₅
Molecular Weight: 468.59 g/mol
CAS Number: 874908-14-2 (Note: This CAS number is still widely associated with the name this compound in commercial databases).
Physicochemical Properties
A summary of the known physicochemical properties of 4'-Hydroxy Repaglinide is presented in Table 1.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₇H₃₆N₂O₅ |
| Molecular Weight | 468.59 g/mol |
| CAS Number | 874908-14-2 |
| Storage Conditions | -20°C for long-term storage |
Metabolic Pathway of Repaglinide
Repaglinide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The two main enzymes responsible for its oxidative metabolism are CYP2C8 and CYP3A4 .[2] Glucuronidation also contributes to its elimination. The major metabolites are M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (4'-Hydroxy Repaglinide).[2]
The formation of 4'-Hydroxy Repaglinide (M4) is predominantly catalyzed by CYP2C8, making this metabolic pathway a key determinant of Repaglinide's clearance and a focal point for studying drug-drug interactions involving CYP2C8.[2]
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 4'-Hydroxyrepaglinide: A Key Metabolite of Repaglinide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Repaglinide, an oral antidiabetic agent of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its rapid metabolism and clearance. This technical guide provides a comprehensive overview of the discovery and characterization of its principal metabolite, 4'-Hydroxyrepaglinide. Initially misidentified as 3'-Hydroxyrepaglinide, subsequent rigorous spectroscopic analysis unequivocally established the correct molecular structure. This guide details the metabolic pathways, enzymatic kinetics, and the critical experimental protocols utilized in its identification and analysis. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Repaglinide effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1] Its rapid onset and short duration of action make it a suitable agent for controlling postprandial hyperglycemia.[1] The drug is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes, with its metabolites being largely inactive and excreted mainly through bile.[1][2] Understanding the metabolic fate of repaglinide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and ensuring its safe and effective use.
A pivotal metabolite in the clearance of repaglinide is formed through the hydroxylation of its piperidine ring. For a considerable period, this metabolite was believed to be 3'-Hydroxyrepaglinide. However, a definitive study employing advanced spectroscopic techniques corrected this misidentification, revealing the metabolite to be 4'-Hydroxyrepaglinide.[3] This guide will delve into the scientific journey of this discovery, presenting the methodologies and data that have shaped our current understanding.
Metabolic Pathway of Repaglinide
The biotransformation of repaglinide is a complex process involving multiple enzymes and pathways. The primary route of metabolism is oxidation, mediated by the Cytochrome P450 system, with subsequent glucuronidation.
Key Enzymes Involved
In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified two main isoforms responsible for the oxidative metabolism of repaglinide:
-
CYP2C8: This enzyme is the principal catalyst for the formation of 4'-Hydroxyrepaglinide (formerly known as M4), the major metabolite produced by hydroxylation on the piperidine ring.[1][4]
-
CYP3A4: This isoform is primarily responsible for the formation of other metabolites, including the aromatic amine (M1) and the oxidized dicarboxylic acid (M2).[1][4]
While both enzymes contribute to the overall metabolism of repaglinide, the formation of 4'-Hydroxyrepaglinide is a specific and significant pathway mediated by CYP2C8.[5]
Metabolic Transformation of Repaglinide
The metabolic pathway leading to the formation of 4'-Hydroxyrepaglinide is a critical step in the drug's elimination. The following diagram illustrates this key transformation.
Quantitative Analysis of 4'-Hydroxyrepaglinide Formation
The enzymatic kinetics of 4'-Hydroxyrepaglinide formation have been characterized in various in vitro systems. This data is essential for understanding the efficiency of the metabolic process and for building predictive pharmacokinetic models.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an indication of the affinity of the enzyme for the substrate.
| In Vitro System | Enzyme | Metabolite | Km (μM) | Reference |
| Pooled Human Liver Microsomes | CYP2C8 | 4'-Hydroxyrepaglinide | 10.2 | [3] |
| Recombinant CYP2C8 | CYP2C8 | 4'-Hydroxyrepaglinide | 5.4 | [3] |
Table 1: Michaelis-Menten Constants (Km) for the Formation of 4'-Hydroxyrepaglinide.
Experimental Protocols
The identification and characterization of 4'-Hydroxyrepaglinide relied on a series of meticulously designed experiments. The following sections provide detailed methodologies for these key studies.
In Vitro Metabolism of Repaglinide
This protocol describes a typical experiment to study the metabolism of repaglinide using human liver microsomes.
Objective: To determine the kinetics of repaglinide metabolism in a controlled in vitro environment.
Materials:
-
Repaglinide
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., 1 mM NADPH in a solution with glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Ice-cold acetonitrile
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing HLMs (e.g., 0.3 mg/mL microsomal protein), potassium phosphate buffer, and varying concentrations of repaglinide (e.g., 1–500 μM).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed at 37°C with gentle shaking. Aliquots are taken at specific time points (e.g., 0, 30, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.
Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.
Objective: To separate and quantify repaglinide and 4'-Hydroxyrepaglinide in the supernatant from the in vitro metabolism assay.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., XDB-C18, dimensions appropriate for the application).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 6.8).
-
Flow Rate: A typical flow rate for analytical scale chromatography.
-
Injection Volume: A small volume of the supernatant (e.g., 10-20 µL).
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Repaglinide: m/z 453.3 → 162.2
-
Internal Standard (e.g., Diazepam): m/z 285.1 → 193.1
-
The specific transition for 4'-Hydroxyrepaglinide (m/z 469.3) would be determined by direct infusion and optimization.
-
-
Source Parameters: Optimized ion source gas flows, temperature, and ion spray voltage.
Structural Elucidation by NMR Spectroscopy
The definitive identification of 4'-Hydroxyrepaglinide was achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Objective: To unequivocally determine the site of hydroxylation on the piperidine ring of the repaglinide metabolite.
Procedure:
-
Biosynthesis and Isolation: The metabolite was biosynthesized in larger quantities using recombinant CYP2C8 and subsequently isolated and purified.
-
Spectroscopic Analysis: The purified metabolite was subjected to a suite of NMR experiments, including:
-
1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
-
-
Data Interpretation: The NMR data for the isolated metabolite was compared with that of a synthetic standard of 3'-Hydroxyrepaglinide diastereomers. This comparison revealed inconsistencies with the 3'-hydroxy structure and provided conclusive evidence for the hydroxylation at the 4'-position of the piperidine ring.[3]
Pharmacological Activity of Metabolites
An important aspect of drug development is to assess the pharmacological activity of major metabolites. In the case of repaglinide, its primary metabolites, including 4'-Hydroxyrepaglinide, have been shown to be biologically inactive and do not contribute to the glucose-lowering effect of the parent drug.[1][2][6] This lack of activity is beneficial as it simplifies the pharmacokinetic-pharmacodynamic relationship of repaglinide.
Conclusion
The journey to correctly identify 4'-Hydroxyrepaglinide as a major metabolite of repaglinide highlights the importance of rigorous analytical and spectroscopic techniques in drug metabolism studies. This technical guide has provided a detailed overview of the metabolic pathways, the enzymes involved, and the key experimental protocols used in this discovery. The quantitative data and workflows presented herein serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of repaglinide's disposition and aiding in the development of safer and more effective therapeutic strategies. The case of 4'-Hydroxyrepaglinide underscores the continuous evolution of our scientific understanding and the critical role of precise molecular characterization in modern drug development.
References
- 1. ClinPGx [clinpgx.org]
- 2. The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Activity of 3'-Hydroxy Repaglinide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the parent compound, which stimulates insulin secretion from pancreatic β-cells. The metabolism of repaglinide has been a subject of extensive study, with a particular focus on its hydroxylated metabolites. For many years, 3'-Hydroxy Repaglinide was considered a major metabolite. However, recent, definitive studies have corrected this structural assignment to 4'-Hydroxy Repaglinide . This whitepaper provides a comprehensive overview of the pharmacological activity of this hydroxylated metabolite, consolidating current knowledge and addressing the critical correction of its chemical structure. The available evidence strongly indicates that 4'-Hydroxy Repaglinide is pharmacologically inactive and does not contribute to the glucose-lowering effects of the parent drug. This guide will delve into the metabolic pathways, the evidence for its lack of activity, and the experimental protocols used to assess the pharmacological effects of repaglinide and its metabolites.
Introduction
Repaglinide is an oral antihyperglycemic agent that effectively reduces postprandial glucose excursions in patients with type 2 diabetes.[1] Its mechanism of action is well-established and involves the regulation of ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells, leading to insulin release.[2] The rapid onset and short duration of action of repaglinide make it a valuable therapeutic option for mealtime glucose control.[3]
The metabolism of repaglinide is extensive, primarily occurring in the liver via cytochrome P450 enzymes, with CYP2C8 and CYP3A4 playing pivotal roles.[4][5] This metabolic clearance results in the formation of several metabolites, the most prominent of which is a hydroxylated derivative.
The Metabolic Pathway of Repaglinide
Repaglinide undergoes significant hepatic metabolism, leading to the formation of several metabolites, with the hydroxylated form, M4, being a major product.[4] For a considerable period, this M4 metabolite was identified as this compound.[6] However, a landmark study in 2025 provided unequivocal evidence, through high-resolution mass spectrometry and advanced NMR spectroscopy, that the hydroxylation catalyzed by CYP2C8 occurs at the 4'-position of the piperidine ring, not the 3'-position.[7]
The formation of 4'-Hydroxy Repaglinide is predominantly mediated by the CYP2C8 enzyme.[7] Other key metabolites of repaglinide include M1 (an aromatic amine) and M2 (an oxidized dicarboxylic acid), which are primarily formed by CYP3A4.[4] These metabolites are largely excreted in the bile and feces.[4]
Metabolic pathway of Repaglinide.
Pharmacological Activity of 4'-Hydroxy Repaglinide
A consistent and critical finding across multiple studies is that the metabolites of repaglinide, including 4'-Hydroxy Repaglinide, do not possess any clinically significant hypoglycemic activity.[4][8] The glucose-lowering effect of repaglinide therapy is attributable solely to the parent compound.
While direct quantitative data on the binding affinity of pure 4'-Hydroxy Repaglinide to the sulfonylurea receptor 1 (SUR1) or its potency in stimulating insulin secretion (e.g., EC50 values) are not extensively reported in publicly available literature, the consensus on its inactivity is based on comprehensive studies of repaglinide's overall metabolic and pharmacodynamic profile.
Table 1: Comparative Pharmacological Profile of Repaglinide and its Metabolites
| Compound | Target | Mechanism of Action | Insulin Secretion | Hypoglycemic Effect |
| Repaglinide | K-ATP channels (SUR1) on β-cells | Blocks K-ATP channels, leading to cell depolarization and insulin exocytosis | Potent Stimulator | Yes |
| 4'-Hydroxy Repaglinide (M4) | K-ATP channels (SUR1) on β-cells | Not reported to bind with significant affinity | No significant stimulation | No |
| Other Metabolites (M1, M2) | Not applicable | Not applicable | No significant stimulation | No |
Experimental Protocols for Assessing Pharmacological Activity
To determine the pharmacological activity of a compound like 4'-Hydroxy Repaglinide, a series of in vitro experiments are typically conducted. The following are detailed methodologies for key experiments that would be employed to confirm its lack of insulinotropic effect.
Radioligand Binding Assay for SUR1 Receptor Affinity
This assay is designed to determine the binding affinity of a test compound to the SUR1 subunit of the K-ATP channel.
-
Objective: To quantify the binding affinity (Ki) of 4'-Hydroxy Repaglinide to the SUR1 receptor in comparison to repaglinide.
-
Materials:
-
Membrane preparations from cells expressing the human SUR1/Kir6.2 channel.
-
Radioligand, e.g., [³H]repaglinide or [³H]glibenclamide.
-
Test compounds: Repaglinide (positive control), 4'-Hydroxy Repaglinide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (repaglinide or 4'-Hydroxy Repaglinide).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Workflow for Radioligand Binding Assay.
In Vitro Insulin Secretion Assay using Pancreatic Islets
This assay directly measures the ability of a compound to stimulate insulin secretion from pancreatic islets.
-
Objective: To evaluate the effect of 4'-Hydroxy Repaglinide on insulin secretion from isolated pancreatic islets and compare it to the effect of repaglinide.
-
Materials:
-
Isolated pancreatic islets (e.g., from mice or humans).
-
Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations (e.g., 3.3 mM and 16.7 mM).
-
Test compounds: Repaglinide (positive control), 4'-Hydroxy Repaglinide.
-
Insulin ELISA kit.
-
-
Procedure (Static Incubation):
-
Pre-incubate isolated islets in KRBB with low glucose (3.3 mM) for a defined period (e.g., 30-60 minutes).
-
Transfer groups of islets to fresh KRBB containing low glucose (3.3 mM) or high glucose (16.7 mM) with or without the test compounds at various concentrations.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Collect the supernatant for insulin measurement.
-
Quantify the insulin concentration in the supernatant using an ELISA kit.
-
Normalize insulin secretion to islet number or DNA content.
-
-
Procedure (Islet Perifusion):
-
Perifuse the islets with KRBB containing low glucose (3.3 mM) to establish a stable baseline of insulin secretion.[9][10][11]
-
Switch the perifusion buffer to one containing high glucose (16.7 mM) to assess glucose-stimulated insulin secretion.[9][10][11]
-
Introduce the test compounds (repaglinide or 4'-Hydroxy Repaglinide) in the presence of low or high glucose and collect fractions of the perifusate at regular intervals.[9][10][11]
-
Measure the insulin concentration in each fraction by ELISA.
-
Plot insulin secretion over time to visualize the dynamics of the secretory response.
Workflow for Insulin Secretion Assay.
Conclusion
The primary pharmacological activity of repaglinide resides in the parent molecule, which effectively stimulates insulin secretion to control postprandial hyperglycemia. Its major hydroxylated metabolite, now correctly identified as 4'-Hydroxy Repaglinide, is considered to be pharmacologically inactive. This lack of activity is a crucial aspect of repaglinide's safety and efficacy profile, as it prevents prolonged hypoglycemic effects that could arise from active metabolites. For researchers and professionals in drug development, understanding the metabolic fate of repaglinide and the inert nature of its metabolites is fundamental to its clinical application and to the development of new therapeutic agents in this class. Future research could focus on obtaining and publishing direct quantitative data on the pharmacological profile of 4'-Hydroxy Repaglinide to formally confirm the degree of its inactivity.
References
- 1. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 2. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. protocols.io [protocols.io]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Repaglinide (HMDB0015048) [hmdb.ca]
- 9. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 10. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: The Metabolic Fate and Pharmacological Profile of 4'-Hydroxy Repaglinide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Repaglinide is a potent, short-acting insulin secretagogue of the meglitinide class, widely used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the parent compound through the inhibition of ATP-dependent potassium (K-ATP) channels in pancreatic β-cells.[1][2][3][4] The metabolism of repaglinide is a critical determinant of its pharmacokinetic profile and is primarily carried out by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][3] For years, the primary hydroxylated metabolite, a key marker for CYP2C8 activity, was incorrectly identified as 3'-Hydroxy Repaglinide. This guide presents the definitive evidence correcting this structure to 4'-Hydroxy Repaglinide and details its formation pathway. Crucially, this document confirms that, in line with other major metabolites of repaglinide, 4'-Hydroxy Repaglinide is pharmacologically inactive and does not contribute to the glucose-lowering effects of the drug.[5][6] The "mechanism of action" of this metabolite is therefore one of metabolic clearance, not therapeutic activity.
Structural Elucidation: A Critical Correction
The metabolite was biosynthesized using recombinant CYP2C8, isolated, and subsequently analyzed using high-resolution mass spectrometry alongside one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The definitive assignment of the hydroxyl group to the 4-position of the piperidine ring was accomplished via 2D heteronuclear single quantum correlation (HSQC) NMR analysis conducted at low temperatures.[7] These results were contrasted with a synthetic standard of this compound diastereomers, confirming that the metabolite generated by CYP2C8 is exclusively the 4'-hydroxy structure.[7] This finding is critical for studies using repaglinide hydroxylation as a probe for CYP2C8 activity.[7]
Mechanism of Action: Metabolic Clearance vs. Pharmacological Activity
The therapeutic mechanism of action resides entirely with the parent drug, repaglinide. There is no evidence to suggest that 4'-Hydroxy Repaglinide or other metabolites possess any significant hypoglycemic activity.[1][5][6][8][9]
Parent Compound: Repaglinide
Repaglinide stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-dependent potassium (K-ATP) channel on pancreatic β-cells.[3] This binding event closes the channel, preventing K+ efflux and leading to depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, causing an influx of Ca2+, which in turn triggers the exocytosis of insulin-containing granules.[2][4][10] This action is glucose-dependent, meaning the drug is more effective in the presence of elevated blood glucose.[5]
Metabolite: 4'-Hydroxy Repaglinide (M4)
The primary role of the conversion of repaglinide to 4'-Hydroxy Repaglinide is detoxification and clearance. The addition of a hydroxyl group increases the polarity of the molecule, facilitating its eventual excretion from the body, primarily via the bile into the feces.[1][6] Multiple sources confirm that the metabolites of repaglinide do not possess appreciable hypoglycemic activity.[1][5][6] Therefore, the "mechanism of action" of 4'-Hydroxy Repaglinide is not pharmacological but rather a key step in the drug's metabolic elimination pathway.
Quantitative Data Summary
The following table summarizes key quantitative data related to the metabolism of repaglinide and the comparative activity of the parent drug and its metabolites.
| Parameter | Compound/Metabolite | Value | Enzyme System | Source |
| Michaelis Constant (K_m) | Repaglinide (for 4'-hydroxylation) | 5.4 µM | Recombinant CYP2C8 | |
| Repaglinide (for 4'-hydroxylation) | 10.2 µM | Pooled Human Liver Microsomes | [7] | |
| Pharmacological Activity | Repaglinide | Active Insulin Secretagogue | Pancreatic β-cells | [3] |
| 4'-Hydroxy Repaglinide (M4) | Inactive | N/A | [1][6][8] | |
| Aromatic Amine (M1) | Inactive | N/A | [1][5] | |
| Oxidized Dicarboxylic Acid (M2) | Inactive | N/A | [1][5] |
Experimental Protocols
Protocol for In Vitro Metabolism and Kinetic Analysis
This protocol outlines the methodology used to determine the kinetic parameters for the formation of 4'-Hydroxy Repaglinide.
-
System Preparation: Incubations are performed using either pooled human liver microsomes (HLM) or recombinant human CYP2C8 enzymes (e.g., Supersomes™).[7][11][12]
-
Incubation: Repaglinide (at various concentrations to determine Michaelis-Menten kinetics) is incubated with the enzyme system (HLM or recombinant CYP2C8) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents for P450 activity.
-
Reaction Quenching: After a specified incubation time (e.g., 10-20 minutes) at 37°C, the reaction is terminated by adding a cold organic solvent, such as acetonitrile, which precipitates the protein.
-
Sample Preparation: Samples are centrifuged to pellet the precipitated protein, and the supernatant containing the metabolites is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the formation of 4'-Hydroxy Repaglinide against a standard curve.
Protocol for Metabolite Biosynthesis and Structural Elucidation
This protocol describes the process for generating and definitively identifying the structure of the hydroxylated metabolite.
-
Large-Scale Incubation: A large-scale incubation of repaglinide is conducted with a high concentration of recombinant CYP2C8 and an NADPH-generating system to produce a sufficient quantity of the metabolite for NMR analysis.[7]
-
Metabolite Isolation: The resulting metabolite is isolated and purified from the incubation mixture using techniques such as preparative high-performance liquid chromatography (HPLC).
-
High-Resolution Mass Spectrometry (HRMS): The purified metabolite is subjected to HRMS to confirm its elemental composition and molecular weight, verifying the addition of a single oxygen atom to the parent repaglinide molecule.[7]
-
NMR Spectroscopy: The purified sample is dissolved in a suitable deuterated solvent (e.g., deuterated methanol) and analyzed by 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) to determine the precise location of the hydroxylation.[7]
-
Structural Confirmation: The NMR spectra of the biosynthesized metabolite are compared with those of synthetic standards of potential isomers (e.g., this compound) to unequivocally confirm the structure as 4'-Hydroxy Repaglinide.[7]
Visualizations: Pathways and Workflows
Caption: Metabolic pathways of Repaglinide.
Caption: Mechanism of action of the parent drug, Repaglinide.
Caption: Experimental workflow for metabolite identification.
Conclusion
The primary hydroxylated metabolite of repaglinide is 4'-Hydroxy Repaglinide , formed via CYP2C8-mediated oxidation. The previous designation of this metabolite as this compound is incorrect. This metabolite, along with others in repaglinide's metabolic pathway, is pharmacologically inactive and does not contribute to the drug's therapeutic glucose-lowering effect. The core mechanism of action resides exclusively with the parent compound, repaglinide, which modulates the K-ATP channel in pancreatic β-cells. For drug development professionals and researchers, the key takeaway is that the hydroxylation of repaglinide serves as a critical pathway for metabolic clearance, and its product should be understood as an inactive metabolite, not a pharmacologically active entity. Accurate structural identification remains a cornerstone of drug metabolism and safety assessment.
References
- 1. ClinPGx [clinpgx.org]
- 2. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 5. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Repaglinide - Wikipedia [en.wikipedia.org]
- 7. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Severe hypoglycemia caused by a small dose of repaglinide and concurrent use of nilotinib and febuxostat in a patient with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.usm.my [eprints.usm.my]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 3'-Hydroxy Repaglinide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is mediated by the parent compound through the closure of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which stimulates insulin secretion.[1][3][4] The metabolism of Repaglinide is extensive, primarily occurring in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites.[1][4] For a considerable time, 3'-Hydroxy Repaglinide (M4) was identified as a major metabolite formed predominantly by the enzyme CYP2C8.[3][5][6] However, recent and definitive spectroscopic analysis has revised this identification, establishing the correct structure as 4'-Hydroxy Repaglinide . This guide will address the biological significance of this major hydroxylated metabolite, historically referred to as this compound, in the context of its formation, its pronounced lack of pharmacological activity, and its relevance in drug metabolism and safety assessment.
Metabolism of Repaglinide
Repaglinide undergoes rapid and extensive metabolism in the liver, with less than 2% of the parent drug being excreted unchanged.[7] This biotransformation is primarily mediated by two key cytochrome P450 enzymes: CYP2C8 and CYP3A4 .[8][9] These enzymes are responsible for converting Repaglinide into its main metabolites, which are subsequently excreted primarily in the bile and feces.[1][3]
The principal metabolites include:
-
M2 (oxidized dicarboxylic acid): Its formation is also largely attributed to CYP3A4.[3]
-
M4 (4'-Hydroxy Repaglinide): This hydroxylated metabolite is predominantly generated by CYP2C8.[3][8]
The formation of 4'-Hydroxy Repaglinide is a key indicator of CYP2C8 activity and is therefore a significant pathway in understanding potential drug-drug interactions.[2]
Metabolic Pathway of Repaglinide
The following diagram illustrates the primary metabolic pathways of Repaglinide.
Caption: Metabolic conversion of Repaglinide by CYP enzymes.
Biological Inactivity of Hydroxylated Metabolites
A critical aspect of the biological significance of 4'-Hydroxy Repaglinide (and other major metabolites of Repaglinide) is its lack of therapeutic effect.[3][4][10] Multiple studies have confirmed that the metabolites do not possess the glucose-lowering activity of the parent compound.[3][4][10] This pharmacological inactivity means that the therapeutic efficacy of Repaglinide is solely dependent on the concentration and activity of the parent drug.
This has several important implications for drug development and clinical practice:
-
Predictable Pharmacodynamics: The lack of active metabolites simplifies the pharmacokinetic/pharmacodynamic (PK/PD) relationship, making the drug's effect more predictable based on the concentration of the parent compound.
-
Safety Profile: The absence of pharmacologically active metabolites reduces the risk of prolonged hypoglycemic episodes, as the therapeutic action ceases once the parent drug is metabolized and cleared.[3] The short half-life of Repaglinide, coupled with the inactivity of its metabolites, contributes to its characteristic rapid onset and short duration of action.[3]
-
Focus on Parent Drug Interactions: Drug-drug interaction studies can primarily focus on factors affecting the absorption and metabolism of Repaglinide itself, particularly through the inhibition or induction of CYP2C8 and CYP3A4.[7]
Mechanism of Action of Repaglinide (Parent Compound)
To understand why the inactivity of its metabolites is significant, it is essential to detail the mechanism of action of Repaglinide. Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[1][3] This action is dependent on the presence of functioning β-cells.[10]
The signaling pathway is as follows:
-
Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[11][12][13]
-
KATP Channel Closure: This binding event leads to the closure of the KATP channel.[4][14]
-
Membrane Depolarization: The closure of the KATP channel prevents potassium ion efflux, leading to the depolarization of the β-cell membrane.[15][16]
-
Calcium Influx: Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs).[15][17]
-
Insulin Exocytosis: The subsequent influx of calcium ions into the cell is the primary trigger for the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[15][18][19]
Signaling Pathway of Repaglinide-Induced Insulin Secretion
The diagram below outlines the key steps in this signaling cascade.
Caption: Signaling cascade of Repaglinide in pancreatic β-cells.
Quantitative Data
The following table summarizes the available quantitative pharmacological data for Repaglinide and its primary hydroxylated metabolite. The data for the metabolite underscores its biological inactivity.
| Compound | Target | Parameter | Value | Reference |
| Repaglinide | Pancreatic KATP Channel (SUR1/Kir6.2) | Binding Affinity (KD) | 0.42 ± 0.03 nM | [14] |
| Perifused Mouse Islets | Insulin Secretion (EC50) | 29 nM | [20] | |
| Cloned KATP Channels (Kir6.2/SUR1) | Channel Inhibition (IC50) | 7.4 nM | [21] | |
| 4'-Hydroxy Repaglinide (M4) | Pancreatic KATP Channel / Insulin Secretion | Pharmacological Activity | Inactive / Does not contribute to glucose-lowering effect | [3][4][10] |
Experimental Protocols
In Vitro Metabolism of Repaglinide using Human Liver Microsomes
This protocol is designed to determine the metabolic profile of Repaglinide and identify the enzymes responsible for its metabolism.
-
Materials:
-
Repaglinide
-
Pooled Human Liver Microsomes (HLM)
-
Recombinant human CYP2C8 and CYP3A4 enzymes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (for reaction termination and protein precipitation)
-
Selective CYP inhibitors (e.g., quercetin for CYP2C8, ketoconazole for CYP3A4) for reaction phenotyping
-
-
Procedure:
-
Prepare an incubation mixture containing HLM (e.g., 0.25 mg/mL protein) or recombinant CYP enzymes in phosphate buffer.
-
Add Repaglinide to the mixture at various concentrations (e.g., 0.5 to 50 µM) to determine enzyme kinetics.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify Repaglinide and its metabolites (M1, M2, M4).[22][23][24][25]
-
The LC separation is typically performed on a C18 column with a gradient elution using a mobile phase of ammonium acetate buffer and acetonitrile.[23][24]
-
Mass spectrometry is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and specific detection.[22][24]
-
Pancreatic Islet Insulin Secretion Assay
This protocol assesses the ability of a compound to stimulate insulin secretion from isolated pancreatic islets.
-
Materials:
-
Isolated mouse or rat pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)
-
Glucose solutions (low concentration, e.g., 3 mM; high concentration, e.g., 17 mM)
-
Repaglinide and metabolite solutions
-
Insulin ELISA kit
-
-
Procedure (Static Incubation):
-
Isolate pancreatic islets using a collagenase digestion method.
-
Pre-incubate size-matched islets in KRB buffer with low glucose (3 mM) for 60 minutes at 37°C to establish a basal secretion rate.
-
Transfer groups of islets (e.g., 5-10 islets per well) to fresh KRB buffer containing:
-
Low glucose (3 mM) as a negative control.
-
High glucose (17 mM) as a positive control.
-
Low glucose + test compounds (Repaglinide or 4'-Hydroxy Repaglinide) at various concentrations.
-
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant (buffer) for insulin measurement.
-
Lyse the islets to measure total insulin content.
-
-
Analysis:
-
Measure the insulin concentration in the collected supernatant using a commercially available Insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content of the islets.
-
Plot dose-response curves to determine EC50 values for active compounds.[20]
-
Experimental Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. [PDF] A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance | Semantic Scholar [semanticscholar.org]
- 3. ClinPGx [clinpgx.org]
- 4. Repaglinide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Drug Metabolite | DC Chemicals [dcchemicals.com]
- 7. drugs.com [drugs.com]
- 8. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sulfonylurea receptor 1 in central nervous system injury: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 13. What are SUR1 stimulants and how do they work? [synapse.patsnap.com]
- 14. Kir6.2-dependent high-affinity repaglinide binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Mechanisms of biphasic insulin-granule exocytosis – roles of the cytoskeleton, small GTPases and SNARE proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Molecular mechanisms and regulation of insulin exocytosis as a paradigm of endocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beta cell - Wikipedia [en.wikipedia.org]
- 20. Stimulation of insulin release by repaglinide and glibenclamide involves both common and distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of 4'-Hydroxy Repaglinide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4'-Hydroxy Repaglinide, the primary metabolite of the anti-diabetic drug Repaglinide, in human plasma. Historically, this major metabolite was referred to as 3'-Hydroxy Repaglinide; however, recent definitive spectroscopic analysis has correctly identified it as 4'-Hydroxy Repaglinide[1]. This method is crucial for pharmacokinetic and drug metabolism studies. The protocol described herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The method demonstrates high sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis.
Introduction
Repaglinide is a fast-acting oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus[2]. It undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP2C8[1][3]. The major metabolic pathway is hydroxylation of the piperidine ring, resulting in the formation of a hydroxylated metabolite[1][3]. While previously identified as this compound, rigorous 1D and 2D NMR spectroscopy has unequivocally confirmed the structure to be 4'-Hydroxy Repaglinide[1]. Accurate quantification of this metabolite is essential for understanding the pharmacokinetics and metabolic profile of Repaglinide.
This application note presents a detailed LC-MS/MS method for the reliable quantification of 4'-Hydroxy Repaglinide in human plasma. The method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the LC-MS/MS method for the analysis of Repaglinide, which can be adapted for its hydroxylated metabolite. Specific performance for 4'-Hydroxy Repaglinide would require method validation.
| Parameter | Repaglinide Performance | Reference |
| Linear Range | 0.5 - 100 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2] |
| Accuracy (Intra-day) | 89.31% - 101.77% | [4] |
| Precision (Intra-day, %RSD) | 3.25% - 4.36% | [4] |
| Recovery | ~96% | [2] |
| Internal Standard (IS) | Cetirizine or Diazepam | [2][5] |
Experimental Protocols
Materials and Reagents
-
4'-Hydroxy Repaglinide reference standard
-
Repaglinide reference standard
-
Internal Standard (e.g., Cetirizine or a stable isotope-labeled 4'-Hydroxy Repaglinide)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Tert-butyl methyl ether (for liquid-liquid extraction) or solid-phase extraction cartridges
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 100 µL of the internal standard working solution.
-
Add 50 µL of 0.05 M ammonium acetate buffer (pH 4.5) and vortex for 30 seconds[2].
-
Add 6 mL of tert-butyl methyl ether, vortex for 60 seconds, and centrifuge at 3200 rpm for 5 minutes[2].
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase[2].
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: Agilent 1100 series or equivalent[5]
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 3.5 µm or equivalent[5]
-
Mobile Phase A: 20 mM Ammonium Acetate in water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., starting with 30% B, ramping to 90% B).
-
Column Temperature: 35°C[5]
-
Injection Volume: 5 µL[2]
Mass Spectrometry Conditions
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer[2]
-
Ion Source: Electrospray Ionization (ESI), positive mode[2]
-
Ion Spray Voltage: 5500 V[2]
-
Source Temperature: 550°C[2]
-
MRM Transitions:
-
Repaglinide: m/z 453.3 → 162.2[2]
-
4'-Hydroxy Repaglinide: The precursor ion will be [M+H]+, which is approximately m/z 469.3. The product ion would need to be determined by direct infusion of the reference standard. A plausible fragmentation would be similar to Repaglinide.
-
Internal Standard (Cetirizine): m/z 389.0 → 201.1[2]
-
-
Dwell Time: 200 ms
-
Collision Gas: Nitrogen
Visualizations
Caption: Experimental workflow for 4'-Hydroxy Repaglinide quantification.
Caption: Metabolic pathway of Repaglinide to 4'-Hydroxy Repaglinide.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of 4'-Hydroxy Repaglinide in human plasma. The protocol is detailed to allow for straightforward implementation in a bioanalytical laboratory. This method is a valuable tool for pharmacokinetic assessments and drug metabolism studies involving Repaglinide, ensuring accurate characterization of its primary metabolic fate. It is important for future studies to correctly refer to this metabolite as 4'-Hydroxy Repaglinide to maintain accuracy in the scientific literature.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 3'-Hydroxy Repaglinide Enantiomers
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the chiral separation of the enantiomers of 3'-Hydroxy Repaglinide, a primary metabolite of the antidiabetic drug Repaglinide. The described method utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Introduction
Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes. It is extensively metabolized in the liver, with this compound being one of its major metabolites. As drug metabolites can exhibit different pharmacological and toxicological profiles, the stereospecific synthesis and analysis of its enantiomers are critical during drug development. This document outlines a robust HPLC method for the enantioselective separation of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
This protocol describes the extraction of this compound enantiomers from a plasma matrix.
Materials:
-
Human plasma
-
This compound enantiomer standards
-
Diethyl ether (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add the appropriate volume of this compound enantiomer standard solution.
-
Add 1 mL of diethyl ether to the microcentrifuge tube.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject a 10 µL aliquot into the HPLC system.
HPLC Method for Chiral Separation
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following table summarizes the quantitative data obtained from the chiral separation of this compound enantiomers using the described HPLC method.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 7.3 | 8.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{>1.5} |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase batch.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key experimental parameters.
Caption: Experimental workflow for the chiral separation of this compound.
Caption: Influence of key parameters on chiral separation outcome.
Application Notes and Protocols for the Bioanalytical Method Validation of 3'-Hydroxy Repaglinide
These application notes provide a detailed overview and protocol for the validated bioanalytical method for the quantification of 3'-Hydroxy Repaglinide, a primary metabolite of the anti-diabetic drug Repaglinide. The described method utilizes a high-throughput 96-blade thin-film microextraction (TFME) technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity, specificity, and efficiency. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolism studies.
Introduction
This compound is a major metabolite of Repaglinide, formed primarily through the action of the cytochrome P450 enzyme CYP2C8.[1] Accurate and reliable quantification of this metabolite in biological matrices is crucial for understanding the metabolism and disposition of Repaglinide. The following protocol outlines a validated bioanalytical method for this compound in a human microsomal medium, which can be adapted for other biological matrices. The method employs a 96-blade TFME system for sample preparation, offering significant advantages in terms of speed and efficiency.[2]
Experimental Protocols
This section details the materials and procedures for the validated bioanalytical method.
2.1. Materials and Reagents
-
This compound reference standard
-
Repaglinide reference standard
-
Internal Standard (IS)
-
Human Liver Microsomes
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, ultrapure
-
Phosphate buffer
-
96-blade TFME system with C18 coating
2.2. Sample Preparation: 96-Blade Thin-Film Microextraction (TFME)
The sample preparation workflow is depicted in the diagram below. This high-throughput method allows for the simultaneous extraction of 96 samples.
Protocol:
-
Aliquots of the human microsomal medium samples are placed into a 96-well plate.
-
The internal standard solution is added to each well.
-
The 96-blade TFME system, equipped with C18 coated blades, is immersed into the sample plate for extraction.
-
After extraction, the blades are removed and washed.
-
The analytes are desorbed from the blades by immersing them in a 96-well plate containing a suitable desorption solvent.
-
The desorption solvent is evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in the mobile phase for subsequent LC-MS/MS analysis.
2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation is achieved using a C18 analytical column with a gradient elution of mobile phases consisting of an aqueous component with formic acid and an organic component (acetonitrile or methanol). The mass spectrometer is operated in positive ionization mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
Quantitative Data Summary
The bioanalytical method was validated according to regulatory guidelines. A summary of the validation parameters for this compound is presented in the tables below.
Table 1: Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 2 - 500 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| This compound | Low | < 15% | < 15% | ± 15% |
| Mid | < 15% | < 15% | ± 15% | |
| High | < 15% | < 15% | ± 15% |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| This compound | ~90% |
Table 4: Stability
| Analyte | Stability Condition | Result |
| This compound | Freeze-Thaw | Within ± 15% |
| Short-Term (Benchtop) | Within ± 15% | |
| Long-Term | Within ± 15% | |
| Post-Preparative | Within ± 15% |
Signaling Pathway
The metabolic pathway of Repaglinide to this compound is primarily mediated by the CYP2C8 enzyme in the liver.
Conclusion
The described bioanalytical method using 96-blade TFME coupled with LC-MS/MS is a robust, sensitive, and high-throughput approach for the quantification of this compound in a human microsomal medium.[2] The method has been successfully validated and is suitable for application in in vitro metabolism and pharmacokinetic studies.[2]
References
Application Notes and Protocols for the Analysis of 4'-Hydroxy Repaglinide in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is an oral antidiabetic drug that is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. One of its major metabolites is formed through hydroxylation of the piperidine ring. It is crucial to note that while this metabolite has been previously referred to as 3'-Hydroxy Repaglinide, recent definitive studies using advanced analytical techniques such as 2D NMR spectroscopy have correctly identified it as 4'-Hydroxy Repaglinide [1][2]. This metabolite is also commonly designated as M4 . The formation of 4'-Hydroxy Repaglinide is predominantly catalyzed by CYP2C8, making it a valuable probe for assessing CYP2C8 activity in in vitro drug metabolism studies[3][4][5]. A minor contribution to its formation is also attributed to CYP3A4[6].
These application notes provide a comprehensive overview and detailed protocols for the in vitro analysis of 4'-Hydroxy Repaglinide formation in human liver microsomes (HLM).
Metabolic Pathway of Repaglinide
Repaglinide undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary enzymes involved in its biotransformation are CYP2C8 and CYP3A4[4][7][8]. CYP2C8 is principally responsible for the formation of 4'-Hydroxy Repaglinide (M4), while CYP3A4 primarily mediates the formation of the aromatic amine M1 and the oxidized dicarboxylic acid M2[3][7].
Quantitative Data Summary
The following tables summarize the key quantitative data for the metabolism of Repaglinide to 4'-Hydroxy Repaglinide in human liver microsomes and recombinant enzyme systems.
Table 1: Michaelis-Menten Kinetic Parameters for 4'-Hydroxy Repaglinide Formation
| System | Km (µM) | Reference |
| Pooled Human Liver Microsomes | 10.2 | [1][2] |
| Recombinant CYP2C8 | 5.4 | [1][2] |
Table 2: Kinetic Parameters for Overall Repaglinide Metabolism in Human Liver Microsomes
| Parameter | Value | Reference |
| Vmax (pmol/min/mg protein) | 2380–3240 | [9] |
| Km (µM) | 27.0–69.4 | [9] |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 46.6–89.2 | [9] |
Table 3: Formation Rates of Major Repaglinide Metabolites in Human Liver Microsomes from 12 Individual Donors
| Metabolite | Formation Rate (pmol/min/mg protein) | Reference |
| 4'-Hydroxy Repaglinide (M4) | ~160–880 | [3][10] |
| Aromatic Amine (M1) | ~100–1110 | [3][10] |
Experimental Protocols
This section provides a detailed protocol for determining the kinetics of 4'-Hydroxy Repaglinide formation in human liver microsomes.
Protocol 1: In Vitro Incubation for 4'-Hydroxy Repaglinide Formation in Human Liver Microsomes
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Repaglinide
-
4'-Hydroxy Repaglinide (as a reference standard)
-
NADPH regenerating system (e.g., containing 1 mM NADPH)
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal Standard (e.g., Ketoconazole) for LC-MS/MS analysis
2. Preparation of Solutions:
-
Prepare a stock solution of Repaglinide in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions of Repaglinide by diluting the stock solution with the incubation buffer to achieve final concentrations ranging from 1 to 500 µM[9].
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
Prepare a reaction mixture in microcentrifuge tubes containing:
-
Human Liver Microsomes (final concentration 0.3 mg/mL)[9]
-
50 mM Potassium Phosphate Buffer (pH 7.4)
-
Repaglinide at various concentrations.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (to a final volume of 200 µL)[9].
-
Incubate at 37°C in a shaking water bath. Samples should be taken at various time points (e.g., 0, 30, and 60 minutes) to ensure linearity of the reaction[9].
-
Terminate the reaction by adding a 50 µL aliquot of the incubation mixture to 150 µL of ice-cold acetonitrile containing the internal standard[9].
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. Analytical Method:
-
Analyze the formation of 4'-Hydroxy Repaglinide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Develop a calibration curve using the 4'-Hydroxy Repaglinide reference standard.
-
Quantify the concentration of the metabolite in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
5. Data Analysis:
-
Calculate the rate of metabolite formation (pmol/min/mg protein).
-
Plot the formation rate against the substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xenotech.com [xenotech.com]
- 7. ClinPGx [clinpgx.org]
- 8. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of 4'-Hydroxy Repaglinide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is a rapid-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4. One of the main metabolites is formed through the hydroxylation of the piperidine ring, a reaction predominantly catalyzed by CYP2C8.[1][2] It is important for researchers to note that while this metabolite has been widely referred to as 3'-Hydroxy Repaglinide in literature, recent definitive spectroscopic analysis has reassigned its structure to 4'-Hydroxy Repaglinide .[3] This document will refer to the metabolite as 4'-Hydroxy Repaglinide, with a note on its historical designation.
These application notes provide a summary of the known metabolic pathways and a detailed, proposed protocol for conducting in vivo pharmacokinetic studies of 4'-Hydroxy Repaglinide in a preclinical animal model. Due to a lack of publicly available in vivo pharmacokinetic data for this specific metabolite, the provided protocols are based on established methodologies for the parent drug, Repaglinide.
Metabolic Pathway of Repaglinide
Repaglinide is metabolized into several major metabolites, including M1, M2, and M4 (4'-Hydroxy Repaglinide).[4] CYP3A4 is primarily responsible for the formation of the M1 and M2 metabolites, while CYP2C8 catalyzes the formation of M4.[4] These metabolites are largely inactive and are primarily excreted through the bile into the feces.[4]
Quantitative Data
Table 1: Urinary Excretion of Repaglinide and its Metabolites in Humans
| Analyte | Amount Excreted in Urine (as % of dose) | Reference |
| Unchanged Repaglinide | Varies with co-administered drugs | [5] |
| Metabolite M1 | Unchanged with cyclosporine co-administration | [5] |
| Metabolite M2 | Increased 7.5-fold with cyclosporine | [5] |
| Metabolite M4 (4'-Hydroxy Repaglinide) | Increased 5.0-fold with cyclosporine | [5] |
Note: The data presented is from a study investigating the effects of cyclosporine on Repaglinide pharmacokinetics and reflects the relative changes in urinary excretion.
Proposed Experimental Protocol for In Vivo Pharmacokinetic Study of 4'-Hydroxy Repaglinide in Rats
This protocol is a proposed methodology based on established procedures for Repaglinide pharmacokinetic studies in rats.[6][7]
1. Objective
To determine the plasma pharmacokinetic profile of 4'-Hydroxy Repaglinide following the oral administration of Repaglinide to male Sprague-Dawley rats.
2. Materials
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Test Substance: Repaglinide.
-
Reference Standard: 4'-Hydroxy Repaglinide.
-
Vehicle for Oral Administration: A mixture of DMSO, ethanol, polyethylene glycol 400, and saline (e.g., 1:5:30:64 v/v/v/v).[8]
-
Anticoagulant: Heparin or EDTA.
-
Analytical Equipment: LC-MS/MS system.
3. Experimental Procedure
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the study with free access to standard chow and water.
-
Dosing:
-
Fast rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Administer a single oral dose of Repaglinide (e.g., 0.5 mg/kg) via oral gavage.[6] The vehicle volume should be appropriate for the animal's weight (e.g., 5 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular or tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
4. Bioanalytical Method
-
Sample Preparation:
-
Perform protein precipitation by adding a suitable volume of acetonitrile (containing an internal standard) to the plasma samples.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Repaglinide and 4'-Hydroxy Repaglinide in rat plasma.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile and water with a modifier like formic acid.
-
Optimize the mass spectrometer parameters for the detection of the parent drug and its metabolite.
-
-
Data Analysis:
-
Calculate the plasma concentrations of Repaglinide and 4'-Hydroxy Repaglinide at each time point using a calibration curve.
-
Determine the following pharmacokinetic parameters for both analytes using non-compartmental analysis:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
-
t1/2 (Elimination half-life)
-
CL/F (Apparent total body clearance)
-
Vd/F (Apparent volume of distribution)
-
-
Conclusion
While direct in vivo pharmacokinetic data for 4'-Hydroxy Repaglinide is currently limited in published literature, its role as a major metabolite of Repaglinide formed via CYP2C8 is well-established. The provided metabolic pathway information and the proposed experimental protocol offer a strong foundation for researchers and drug development professionals to design and conduct their own in vivo studies to characterize the pharmacokinetics of this important metabolite. The structural reassignment to 4'-Hydroxy Repaglinide should be a key consideration in future research and publications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Cyclosporine markedly raises the plasma concentrations of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered pharmacokinetics and pharmacodynamics of repaglinide by ritonavir in rats with healthy, diabetic and impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Fluvastatin on the Pharmacokinetics of Repaglinide: Possible Role of CYP3A4 and P-glycoprotein Inhibition by Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 4'-Hydroxy Repaglinide as a Biomarker for CYP2C8 Activity
Audience: Researchers, scientists, and drug development professionals.
Note on Metabolite Nomenclature: It is critical to note that the primary metabolite of repaglinide formed by the cytochrome P450 enzyme CYP2C8 is 4'-hydroxyrepaglinide (also referred to in literature as M4), not 3'-hydroxyrepaglinide.[1][2] Earlier literature may contain the misassignment; this document provides information based on the corrected structure.
Introduction
Repaglinide, an oral antidiabetic drug, undergoes extensive hepatic metabolism primarily mediated by two cytochrome P450 enzymes: CYP2C8 and CYP3A4.[1][3] While both enzymes contribute to the overall clearance of repaglinide, they produce distinct primary metabolites. CYP2C8 is responsible for the hydroxylation of the piperidine ring to form 4'-hydroxyrepaglinide (M4), whereas CYP3A4 primarily catalyzes the formation of the aromatic amine M1.[1][3] The formation of 4'-hydroxyrepaglinide is a specific and reliable biomarker for in vitro and in vivo CYP2C8 activity. These application notes provide detailed protocols for assessing CYP2C8 activity using repaglinide as a probe substrate and quantifying the formation of 4'-hydroxyrepaglinide.
Metabolic Pathway of Repaglinide
Repaglinide is metabolized into several products, with the initial oxidative metabolism being the most significant for its clearance. The two major pathways are initiated by CYP2C8 and CYP3A4.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the metabolism of repaglinide and the use of 4'-hydroxyrepaglinide as a CYP2C8 biomarker.
Table 1: In Vitro Enzyme Kinetics of 4'-Hydroxy Repaglinide (M4) Formation
| In Vitro System | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference(s) |
| Human Liver Microsomes (HLM) | 10.2 | 2380 - 3240 | 46.6 - 89.2 | [1] |
| Recombinant CYP2C8 | 5.4 | 300.8 | Not Reported | [1][4] |
Table 2: Formation Rates of Repaglinide Metabolites in Recombinant Systems
| Metabolite | Forming Enzyme | Formation Rate (pmol/min/pmol CYP) | Reference(s) |
| M4 (4'-Hydroxy Repaglinide) | CYP2C8 | 2.5 | [1] |
| M4 (4'-Hydroxy Repaglinide) | CYP3A4 | ~0.1 | [1] |
| M1 (Aromatic Amine) | CYP3A4 | 1.6 | [1] |
| M1 (Aromatic Amine) | CYP2C8 | 0.4 | [1] |
Table 3: Human Pharmacokinetic Parameters of Repaglinide (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Population | Reference(s) |
| 0.25 | Not Reported | 5.8 ± 2.5 | ~1 | Caucasian | [5] |
| 2.0 | 60.3 | 105.9 | ~1 | Caucasian | [6] |
| 2.0 | 38.5 | 72.4 | ~1 | Caucasian (CYP2C83/3) | [6] |
| 2.0 | Not Reported | Not Reported | ~1 | Japanese | [6] |
Note: Pharmacokinetic parameters for 4'-hydroxyrepaglinide are not extensively reported in the literature.
Table 4: In Vitro Inhibition of Repaglinide Metabolism
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Substrate Concentration (µM) | Reference(s) |
| Gemfibrozil | CYP2C8 | 111 | 30.4 | 0.2 | [7] |
| Montelukast | CYP2C8 | Not Reported | 0.0092 - 0.15 | Not Specified | [8] |
| Ketoconazole | CYP3A4/CYP2C8 | Not Reported | Not Reported | Not Specified | [1] |
| Trimethoprim | CYP2C8 | Not Reported | 32 | Not Specified | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP2C8 Activity in Human Liver Microsomes (HLM)
This protocol describes the determination of CYP2C8 activity by measuring the formation of 4'-hydroxyrepaglinide from repaglinide in HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Repaglinide
-
4'-Hydroxyrepaglinide (for standard curve)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal Standard (IS) for LC-MS/MS (e.g., a structurally similar, stable isotope-labeled compound)
-
96-well plates
-
Incubator/shaker (37°C)
Experimental Workflow:
Procedure:
-
Prepare Reagents:
-
Thaw HLM on ice. Dilute to a final concentration of 0.2 mg/mL in 50 mM potassium phosphate buffer (pH 7.4).
-
Prepare repaglinide working solutions in a suitable solvent (e.g., methanol) and dilute in buffer to final concentrations ranging from 0.5 µM to 50 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add HLM suspension and repaglinide working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
Incubate at 37°C for 10-20 minutes. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol 2: In Vitro CYP2C8 Inhibition Assay
This protocol is for determining the inhibitory potential of a test compound on CYP2C8 activity using repaglinide as the probe substrate.
Materials:
-
Same as Protocol 1
-
Test compound (inhibitor)
-
Positive control inhibitor: Montelukast (a selective CYP2C8 inhibitor)[8][9]
-
Vehicle control (e.g., DMSO, methanol)
Procedure:
-
Prepare Reagents:
-
Prepare HLM, repaglinide, and NADPH regenerating system as described in Protocol 1. The repaglinide concentration should be at or near the Km value (e.g., 5-10 µM).
-
Prepare serial dilutions of the test compound and montelukast in the vehicle.
-
-
Incubation:
-
Add HLM, vehicle or inhibitor (test compound or montelukast), and buffer to the wells.
-
Pre-incubate for 5-10 minutes at 37°C.
-
Add repaglinide and pre-incubate for another 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for 10-20 minutes at 37°C.
-
-
Termination and Analysis:
-
Terminate and process the samples as described in Protocol 1.
-
Quantify the amount of 4'-hydroxyrepaglinide formed.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a four-parameter logistic equation.
-
Protocol 3: LC-MS/MS Quantification of Repaglinide and 4'-Hydroxyrepaglinide
This protocol provides a general framework for the simultaneous quantification of repaglinide and its primary CYP2C8 metabolite.
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5-7 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Settings (Example):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Repaglinide | 453.3 | 162.2 | ~25-35 |
| 4'-Hydroxyrepaglinide | 469.3 | 162.2 or other | ~25-35 |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | Analyte-specific |
Note: The product ion for 4'-hydroxyrepaglinide should be determined by direct infusion of a standard. The fragment at m/z 162.2 corresponds to a common structural moiety and is likely to be present. Collision energies need to be optimized for the specific instrument used.
Data Analysis:
-
Construct calibration curves for both repaglinide and 4'-hydroxyrepaglinide using the peak area ratio of the analyte to the internal standard.
-
The concentration of the analytes in the samples is then determined from the regression of the standard curve.
Validation of 4'-Hydroxyrepaglinide as a CYP2C8 Biomarker
The utility of 4'-hydroxyrepaglinide as a selective biomarker for CYP2C8 activity is supported by several lines of evidence:
-
High Selectivity in Recombinant Systems: Studies using recombinant human P450s show that CYP2C8 is significantly more efficient at forming 4'-hydroxyrepaglinide (M4) than CYP3A4. The rate of M4 formation by CYP2C8 is approximately 25-fold higher than by CYP3A4.[1]
-
Distinct Metabolite Ratios: The ratio of M1 (CYP3A4-mediated) to M4 (CYP2C8-mediated) formation is vastly different between the two enzymes, with a ratio of approximately 0.05 in recombinant CYP2C8 and 60 in recombinant CYP3A4.[10][11] This stark difference allows for the deconvolution of the respective enzyme activities.
-
Correlation with CYP2C8 Activity: The formation rate of 4'-hydroxyrepaglinide in a panel of individual human liver microsomes shows a strong correlation with the metabolic activity of paclitaxel 6α-hydroxylation, a known selective probe for CYP2C8 activity.[1]
-
Inhibition Profile: The formation of 4'-hydroxyrepaglinide is potently inhibited by known CYP2C8 inhibitors, such as montelukast and gemfibrozil.[7][8]
References
- 1. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, pharmacodynamics, and dose-response relationship of repaglinide in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of repaglinide in healthy caucasian and Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of human cytochrome P4502C8 by montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of NMR Spectroscopy for the Structural Elucidation of Repaglinide Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
The structural elucidation of drug metabolites is a critical step in drug development, providing insights into biotransformation pathways, potential toxicities, and drug-drug interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides unambiguous structural information. This application note details the use of NMR spectroscopy for the structural characterization of hydroxylated metabolites of Repaglinide, an oral antidiabetic drug.
A pivotal case study highlights the definitive role of NMR in this field. For years, the primary metabolite of Repaglinide formed by the cytochrome P450 enzyme CYP2C8 was reported to be 3'-Hydroxy Repaglinide. However, recent, rigorous analysis using high-resolution mass spectrometry alongside one- and two-dimensional NMR techniques has unequivocally demonstrated that the actual site of hydroxylation is the 4'-position of the piperidine ring[1]. The definitive structural assignment was achieved through 2D Heteronuclear Single Quantum Coherence (HSQC) NMR analysis at low temperatures, comparing the biosynthesized metabolite with a synthetic standard of this compound diastereomers[1]. This correction underscores the unparalleled capability of NMR for precise structural determination where other methods might be ambiguous.
These notes provide a comprehensive overview of the methodologies and protocols applicable for the structural elucidation of such metabolites, with a focus on the key NMR experiments that were instrumental in the correct structural assignment of 4'-Hydroxy Repaglinide.
Repaglinide Metabolic Pathway
Repaglinide is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4[2][3][4]. CYP3A4 is mainly responsible for the formation of the M1 (aromatic amine) and M2 (oxidized dicarboxylic acid) metabolites, while CYP2C8 catalyzes the hydroxylation of the piperidine ring to form the M4 metabolite, now correctly identified as 4'-Hydroxy Repaglinide[1][2].
Experimental Workflow for Structural Elucidation
The structural elucidation of a drug metabolite using NMR spectroscopy follows a systematic workflow, from isolation to the final structure confirmation.
Protocols
Protocol 1: Isolation and Purification of Hydroxylated Repaglinide Metabolite
This protocol describes the general steps for obtaining a purified sample of the metabolite suitable for NMR analysis.
1. In Vitro Incubation:
-
Incubate Repaglinide with human liver microsomes or recombinant CYP2C8 enzymes in the presence of an NADPH-regenerating system.
-
The reaction mixture should be buffered at a physiological pH (e.g., 7.4) and incubated at 37°C.
-
Quench the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.
2. Extraction:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the parent drug and its metabolites.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
3. HPLC Purification:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Purify the hydroxylated metabolite using reverse-phase high-performance liquid chromatography (HPLC).
-
Monitor the elution profile using a UV detector and collect the fraction corresponding to the metabolite of interest.
-
The identity of the fraction can be initially confirmed by liquid chromatography-mass spectrometry (LC-MS).
4. Sample Preparation for NMR:
-
Evaporate the solvent from the collected HPLC fraction.
-
To remove any exchangeable protons from the solvent, the sample can be repeatedly dissolved in a deuterated solvent (e.g., methanol-d4) and evaporated to dryness.
-
Dissolve the final purified metabolite in a suitable deuterated solvent (e.g., DMSO-d6, methanol-d4, or chloroform-d) for NMR analysis. The volume should be approximately 0.5-0.6 mL for a standard 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
The following NMR experiments are essential for the complete structural elucidation of a small molecule like a Repaglinide metabolite.
1. 1D ¹H NMR (Proton):
-
Purpose: To determine the number of different proton environments, their chemical shifts, relative numbers (integration), and scalar couplings (multiplicity).
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 or zg).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
2. 1D ¹³C NMR (Carbon):
-
Purpose: To determine the number of different carbon environments and their chemical shifts.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
3. DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Experiments: DEPT-45, DEPT-90, and DEPT-135.
-
DEPT-90: Shows only CH signals.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
4. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings (¹H-¹H connectivities) within the molecule, typically over 2-3 bonds.
-
Typical Parameters:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Data points (F2 and F1): 2048 x 256.
-
Number of Scans: 4-8 per increment.
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C connectivities).
-
Typical Parameters:
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Scans: 8-16 per increment.
-
6. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Scans: 16-32 per increment.
-
Data Presentation
The following tables provide a template for the presentation of NMR data for hydroxylated Repaglinide metabolites. The definitive assignment of 4'-Hydroxy Repaglinide over this compound was made by comparing the NMR data of the isolated metabolite with that of a synthetic this compound standard[1]. The key differences would be observed in the chemical shifts and coupling patterns of the protons and carbons within the piperidine ring.
Note: The following tables are illustrative. For actual experimental values, please refer to the primary literature that reports the structural elucidation.
Table 1: Illustrative ¹H NMR Data (in DMSO-d6, 600 MHz)
| Position | This compound (Expected δ, mult., J in Hz) | 4'-Hydroxy Repaglinide (Expected δ, mult., J in Hz) |
| H-2' | 3.5-3.7 (m) | 2.8-3.0 (m) |
| H-3' | 3.8-4.0 (m) | 1.6-1.8 (m) |
| H-4' | 1.5-1.7 (m) | 3.7-3.9 (m) |
| H-5' | 1.7-1.9 (m) | 1.8-2.0 (m) |
| H-6' | 3.0-3.2 (m) | 3.1-3.3 (m) |
| ... | ... | ... |
Table 2: Illustrative ¹³C NMR Data (in DMSO-d6, 150 MHz)
| Position | This compound (Expected δ in ppm) | 4'-Hydroxy Repaglinide (Expected δ in ppm) |
| C-2' | 60-62 | 52-54 |
| C-3' | 68-70 | 28-30 |
| C-4' | 25-27 | 66-68 |
| C-5' | 28-30 | 34-36 |
| C-6' | 50-52 | 55-57 |
| ... | ... | ... |
Interpretation of Key Differences:
-
In This compound , the proton at the 3'-position (H-3') would be a methine proton attached to a carbon bearing a hydroxyl group, resulting in a downfield chemical shift (around 3.8-4.0 ppm). The corresponding carbon (C-3') would also be downfield (around 68-70 ppm).
-
In 4'-Hydroxy Repaglinide , the proton at the 4'-position (H-4') would be the downfield methine proton (around 3.7-3.9 ppm), and the corresponding carbon (C-4') would be in the 66-68 ppm range. The protons at the 3'-position would be part of a methylene group adjacent to a nitrogen and a methine, and their chemical shifts would be further upfield compared to the hydroxylated position.
By carefully analyzing the COSY, HSQC, and HMBC correlations, the exact position of the hydroxyl group can be unambiguously determined, as was done to correct the structure to 4'-Hydroxy Repaglinide[1].
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming 3'-Hydroxy Repaglinide Instability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-hydroxy repaglinide. Our aim is to help you navigate the potential challenges associated with the stability of this metabolite in biological matrices.
Critical Scientific Update: this compound vs. 4'-Hydroxy Repaglinide
Recent high-resolution mass spectrometry and NMR spectroscopy data have demonstrated that the major metabolite of repaglinide formed by the CYP2C8 enzyme is 4'-hydroxy repaglinide , not this compound as previously reported.[1] This is a critical consideration for all researchers in this field. While much of the historical literature refers to this compound, it is highly probable that these studies were observing 4'-hydroxy repaglinide. Throughout this guide, we will refer to the metabolite as 4'-hydroxy repaglinide (formerly referred to as this compound) to ensure accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Collection and Handling
Q1: I'm seeing lower than expected concentrations of 4'-hydroxy repaglinide in my plasma samples. What could be the cause?
A1: Lower than expected concentrations can often be attributed to pre-analytical instability. Several factors during sample collection and handling can contribute to the degradation of repaglinide and its metabolites.
-
Temperature: Both enzymatic and spontaneous degradation can occur at room temperature.[2] It is crucial to keep samples chilled throughout the collection and processing steps.
-
pH: Repaglinide has shown instability in acidic conditions.[3][4] While specific data for 4'-hydroxy repaglinide is limited, it is prudent to assume similar sensitivities. Ensure the pH of your collection tubes is appropriate.
-
Enzymatic Degradation: Plasma contains esterases and other enzymes that can potentially degrade analytes.[2] Rapid cooling and the use of enzyme inhibitors can mitigate this.
Troubleshooting Steps:
-
Use pre-chilled collection tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process blood samples immediately after collection, ideally within 30 minutes.
-
Centrifuge at a low temperature (e.g., 4°C) to separate plasma.
-
Immediately freeze the plasma samples at -80°C after separation.
Q2: What anticoagulant should I use for blood collection?
A2: While various anticoagulants are used, EDTA is a common choice. The most critical factor is to maintain consistency across all samples in a study. The pH of the anticoagulant solution should be considered, as acidic conditions can promote the degradation of repaglinide.[3]
Sample Storage
Q3: How should I store my plasma samples to ensure the stability of 4'-hydroxy repaglinide?
A3: Long-term stability is best maintained at ultra-low temperatures.
-
Storage Temperature: Store plasma samples at -80°C for long-term storage.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can degrade the analyte.[5] Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Sample Preparation and Analysis
Q4: My analytical results are inconsistent. Could my sample preparation method be causing degradation?
A4: Yes, the extraction process can introduce instability if not optimized.
-
pH of Extraction Solvents: Repaglinide is more stable in neutral or slightly basic conditions. Acidic conditions during extraction could lead to degradation.[3]
-
Temperature during Extraction: Keep samples on ice or in a cooled rack during the extraction process.[2]
-
Extraction Method: Protein precipitation is a common and rapid method.[6][7] Liquid-liquid extraction has also been used effectively.[8][9] The choice of method should be validated for recovery and stability.
Q5: Are there any known drug-drug interactions that could affect the formation of 4'-hydroxy repaglinide?
A5: Yes. Since 4'-hydroxy repaglinide is a major metabolite of repaglinide formed by the CYP2C8 enzyme, and to a lesser extent by CYP3A4, co-administration of drugs that induce or inhibit these enzymes can alter its formation.[10][11][12][13]
-
CYP2C8 Inhibitors (e.g., gemfibrozil, clopidogrel): May decrease the formation of 4'-hydroxy repaglinide.[12]
-
CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's wort): May alter the metabolic pathway of repaglinide, potentially affecting the levels of 4'-hydroxy repaglinide.[14]
Quantitative Data Summary
The following tables summarize stability data for the parent drug, repaglinide. While direct data for 4'-hydroxy repaglinide is not widely available, these tables can provide insight into potential sensitivities.
Table 1: Stability of Repaglinide Under Forced Degradation Conditions
| Condition | % Degradation of Repaglinide | Reference |
| Acidic Hydrolysis (0.1 M HCl) | 19.93% - 38.32% | [3] |
| Alkaline Hydrolysis (0.1 M NaOH) | 6.13% - 7.24% | [3] |
| Oxidative (3% H₂O₂) | 9.16% - 21.75% | [3] |
| Photolytic (UV light) | 4.22% (solid state) | [4] |
| Thermal (60°C for 10 days) | Stable | [4] |
Table 2: Bioanalytical Method Parameters for Repaglinide in Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [8] |
| 20 - 200 ng/mL | [5] | |
| Limit of Detection (LOD) | 10 ng/mL | [5] |
| 0.010 ng/mL | [9] | |
| Limit of Quantification (LOQ) | 20 ng/mL | [5] |
| Recovery | 92% ± 5.31% | [5] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Preparation: Label pre-chilled K₂EDTA collection tubes.
-
Blood Collection: Collect whole blood into the chilled tubes.
-
Mixing: Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Cooling: Immediately place the tubes on wet ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1500 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Storage: Transfer the plasma into cryovials and immediately freeze at -80°C pending analysis.
Protocol 2: Plasma Sample Extraction (Protein Precipitation)
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of plasma.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube for LC-MS/MS analysis.
Visualizations
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. Repaglinide - Wikipedia [en.wikipedia.org]
- 13. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Rifampin decreases the plasma concentrations and effects of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Detection of Repaglinide Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of detecting repaglinide and its hydroxylated metabolites. A critical point of clarification is that the primary metabolite formed by the enzyme CYP2C8 is 4'-Hydroxy Repaglinide , not 3'-Hydroxy Repaglinide, a common misidentification in earlier literature. This guide will address methods for both, with an emphasis on the correct major metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the major hydroxylated metabolite of repaglinide, and why is it important to differentiate it from other isomers?
Recent studies have unequivocally demonstrated that the main metabolite of repaglinide produced by the cytochrome P450 enzyme CYP2C8 is 4'-Hydroxy Repaglinide, resulting from hydroxylation at the 4-position of the piperidine ring.[1] Previously, this was often misidentified as this compound. Accurate identification is crucial for precise pharmacokinetic and drug metabolism studies, as the specific metabolite profile can impact the assessment of drug efficacy and safety.
Q2: Which analytical technique is most suitable for the sensitive detection of 4'-Hydroxy Repaglinide?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of repaglinide and its metabolites in biological matrices.[2][3][4] This method offers high sensitivity, allowing for the detection of low concentrations of the analyte, and high selectivity, which minimizes interference from other compounds in the sample.
Q3: What are the key factors influencing the sensitivity of an LC-MS/MS method for 4'-Hydroxy Repaglinide?
Several factors can impact sensitivity, including:
-
Sample Preparation: Efficient extraction and cleanup to remove matrix components that can cause ion suppression.
-
Chromatographic Conditions: Optimization of the mobile phase, column, and gradient to achieve good peak shape and separation from interfering compounds.
-
Mass Spectrometry Parameters: Fine-tuning of ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of repaglinide and its hydroxylated metabolites.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) from the biological sample can interfere with the ionization of the analyte in the mass spectrometer source.[5] | - Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) instead of simple protein precipitation.[6] - Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from the region where matrix components elute. - Matrix Effect Evaluation: Assess the matrix effect during method development by comparing the analyte response in neat solution versus post-extraction spiked matrix samples. |
| Suboptimal Ionization: Inefficient ionization of 4'-Hydroxy Repaglinide in the electrospray ionization (ESI) source. | - Optimize ESI Parameters: Systematically tune the spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature. - Mobile Phase Modification: The addition of a small percentage of a volatile acid (e.g., formic acid) or base can improve protonation or deprotonation, leading to better ionization efficiency.[2] | |
| Poor Fragmentation: Inefficient fragmentation of the precursor ion in the collision cell. | - Optimize Collision Energy: Perform a collision energy optimization experiment to determine the voltage that yields the most abundant and stable product ions. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column Overload: Injecting too much sample onto the column. | - Dilute the Sample: If the concentration is high, dilute the sample before injection. - Use a Higher Capacity Column: Consider a column with a larger internal diameter or a stationary phase with a higher loading capacity. |
| Secondary Interactions: Analyte interacting with active sites on the column packing material or system components. | - Mobile Phase Additives: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites. - Use a High-Quality Column: Employ a column with good end-capping and minimal silanol activity. | |
| Inappropriate Injection Solvent: The solvent in which the sample is dissolved is much stronger than the initial mobile phase. | - Solvent Matching: Reconstitute the final sample extract in a solvent that is similar in composition to or weaker than the initial mobile phase. | |
| Inconsistent Retention Times | Column Equilibration: Insufficient time for the column to re-equilibrate between injections. | - Increase Equilibration Time: Lengthen the post-run time to ensure the column is fully equilibrated before the next injection. |
| Mobile Phase Composition Changes: Evaporation of the organic component of the mobile phase over time. | - Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. | |
| Pump Performance Issues: Inconsistent flow rate from the LC pump. | - System Maintenance: Regularly maintain the LC system, including pump seals and check valves. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase, additives, or extraction solvents. | - Use High-Purity Reagents: Always use LC-MS grade solvents and reagents. - Blank Injections: Run blank injections of your solvents to identify sources of contamination. |
| Carryover: Analyte from a previous injection adsorbing to parts of the LC system and eluting in subsequent runs. | - Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. - Inject Blanks: Inject blank samples after high-concentration samples to check for carryover. |
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated bioanalytical methods for repaglinide and its metabolites.
Table 1: LC-MS/MS Method Parameters for Repaglinide and its Metabolites in Human Plasma
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Method | Reference |
| Repaglinide | 0.5 | 0.5 - 100 | Liquid-Liquid Extraction | [2] |
| Repaglinide | 0.05 | 0.05 - 50 | Liquid-Liquid Extraction | [4] |
| Repaglinide & Metabolites | 2 | 2 - 500 | Thin-Film Solid-Phase Microextraction | [7] |
| Repaglinide | 20 | 20 - 200 | Liquid-Liquid Extraction | [8] |
Table 2: HPLC Method Parameters for Repaglinide
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (µg/mL) | Detection | Reference |
| Repaglinide | 10 | 20 | 0.02 - 0.2 | UV | [8] |
| Repaglinide | 100 | 400 | 0.1 - 1.2 | UV | [9] |
| Repaglinide | - | 5 | - | Fluorescence | [10] |
| Repaglinide | 696.3 | 2110.1 | 2 - 10 | UV | [11] |
Note: LOD and LOQ values can vary significantly based on the instrumentation, method, and matrix used.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 4'-Hydroxy Repaglinide in Human Plasma
This protocol is a representative example based on common practices in published literature.[2][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor to product ion transitions for 4'-Hydroxy Repaglinide and the internal standard. These transitions should be optimized for the specific instrument being used.
Visualizations
Repaglinide Metabolic Pathway
Caption: Metabolic pathway of Repaglinide.
LC-MS/MS Experimental Workflow
Caption: General workflow for LC-MS/MS bioanalysis.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low sensitivity.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 3. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. ijprajournal.com [ijprajournal.com]
Resolving isomeric co-elution of 3'- and 4'-Hydroxy Repaglinide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 3'- and 4'-Hydroxy Repaglinide.
Frequently Asked Questions (FAQs)
Q1: I am seeing a single peak for what I believe to be a mixture of 3'- and 4'-Hydroxy Repaglinide after in-vitro metabolism with human liver microsomes. Am I experiencing co-elution?
A1: While co-elution is a possibility, recent research strongly indicates that the hydroxylation of repaglinide by human cytochrome P450 2C8 (CYP2C8), the primary metabolizing enzyme, exclusively produces 4'-Hydroxy Repaglinide. A 2025 study unequivocally identified the metabolite as 4'-Hydroxy Repaglinide using high-resolution mass spectrometry and NMR spectroscopy, and compared it against a synthetic standard of 3'-Hydroxy Repaglinide. Therefore, it is highly probable that your experiment is generating a single metabolite, 4'-Hydroxy Repaglinide, and not a mixture of the two isomers.
Q2: My experimental system is not human-based, or I am working with synthetic standards of both 3'- and 4'-Hydroxy Repaglinide and I am observing co-elution. What is the first step to resolve this?
A2: The first step in resolving co-eluting peaks is to confirm that you indeed have two distinct isomers present. This can be achieved by analyzing the peak purity using a Diode Array Detector (DAD) or a mass spectrometer. If peak purity analysis indicates the presence of more than one component, you can proceed with method development to achieve separation.
Q3: What chromatographic techniques are best suited for separating positional isomers like 3'- and 4'-Hydroxy Repaglinide?
A3: Separating positional isomers can be challenging due to their similar physicochemical properties. However, several HPLC/UPLC techniques can be employed. Reversed-phase chromatography with columns that offer alternative selectivities to standard C18 columns is a good starting point. Phenyl- and pentafluorophenyl (PFP)-based columns are often effective for separating aromatic positional isomers due to their ability to engage in π-π interactions. Additionally, hydrophilic interaction liquid chromatography (HILIC) can be a powerful alternative for separating polar isomers.
Troubleshooting Guide: Resolving Co-elution of 3'- and 4'-Hydroxy Repaglinide
If you have confirmed the presence of both 3'- and 4'-Hydroxy Repaglinide and are experiencing co-elution, follow this systematic guide to develop a separation method.
Step 1: Evaluate and Modify Your Stationary Phase
The choice of stationary phase is critical for resolving positional isomers. If you are using a standard C18 column and observing co-elution, consider switching to a column with a different selectivity.
Table 1: Recommended Stationary Phases for Positional Isomer Separation
| Stationary Phase | Separation Principle | Recommended For |
| Phenyl-Hexyl / Biphenyl | π-π interactions with the aromatic rings of the analytes. | Aromatic positional isomers. Good first choice after C18. |
| Pentafluorophenyl (PFP) | Aromatic, dipole-dipole, and ion-exchange interactions. | Polar and non-polar aromatic positional isomers. |
| Embedded Polar Group (e.g., Amide, Carbamate) | Provides hydrogen bonding capabilities in addition to hydrophobic interactions. | Can offer unique selectivity for polar functional groups. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Separation of polar isomers that are poorly retained in reversed-phase. |
Step 2: Optimize the Mobile Phase
Fine-tuning the mobile phase composition can significantly impact the resolution of closely eluting peaks.
-
Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter selectivity.
-
pH: The hydroxy-repaglinide isomers have ionizable groups. Adjusting the mobile phase pH can change the ionization state of the molecules and their interaction with the stationary phase, leading to changes in retention and potentially, separation.[1][2] It is advisable to work at a pH that is at least 1.5-2 units away from the pKa of the analytes to ensure a single ionic form and improve peak shape.[3]
-
Buffer Concentration: Varying the buffer concentration can also influence peak shape and retention, especially in ion-exchange or HILIC modes.
Table 2: Suggested Starting Conditions for Method Development
| Parameter | Starting Condition 1 (Reversed-Phase) | Starting Condition 2 (Reversed-Phase) | Starting Condition 3 (HILIC) |
| Column | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm) | PFP (e.g., 100 x 2.1 mm, 1.8 µm) | Amide/Diol (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water | 10 mM Ammonium Acetate in Water |
| Gradient | 10-50% B over 10 minutes | 10-50% B over 10 minutes | 95-70% A over 10 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40 °C | 40 °C | 40 °C |
Step 3: Adjust Temperature and Flow Rate
-
Temperature: Increasing the column temperature can improve efficiency and decrease viscosity, but it may also reduce retention time. Systematically evaluate temperatures between 30-60°C.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.
Experimental Protocols
Protocol 1: Generic Method for Analysis of Repaglinide and its Metabolites
This protocol is a general starting point and will likely require optimization for the specific separation of 3'- and 4'-Hydroxy Repaglinide.
-
Sample Preparation: Perform a protein precipitation of the in-vitro metabolism sample by adding three volumes of cold acetonitrile. Vortex and centrifuge to pellet the protein. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Chromatographic System: A UPLC system equipped with a DAD and a mass spectrometer is recommended.
-
Chromatographic Conditions:
-
Column: C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B in 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Visualizations
Caption: Metabolic pathway of Repaglinide in human liver microsomes.
Caption: Troubleshooting workflow for resolving co-eluting isomers.
References
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of 4'-Hydroxy Repaglinide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4'-Hydroxy Repaglinide, the primary metabolite of the anti-diabetic drug Repaglinide.
A critical point to note is that the major metabolite formed by CYP2C8 is 4'-Hydroxy Repaglinide, not 3'-Hydroxy Repaglinide. [1] This guide will focus on the analysis of 4'-Hydroxy Repaglinide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2]
Q2: What causes matrix effects in the analysis of 4'-Hydroxy Repaglinide?
A2: Matrix effects in the analysis of 4'-Hydroxy Repaglinide from biological samples like plasma are primarily caused by endogenous components such as phospholipids, salts, and proteins that are not completely removed during sample preparation. These components can interfere with the ionization process in the mass spectrometer's ion source.
Q3: How can I detect the presence of matrix effects in my assay?
A3: The most common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the MS detector after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix components are eluting and causing ion suppression or enhancement.
Q4: What is an acceptable level of matrix effect?
A4: According to regulatory guidelines for bioanalytical method validation, the matrix factor (the ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix) should be consistent across different lots of the biological matrix. The coefficient of variation (CV) of the matrix factor from at least six different lots of matrix should be ≤15%.
Q5: Can the choice of ionization technique influence matrix effects?
A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] However, ESI is often used for the analysis of polar compounds like 4'-Hydroxy Repaglinide. Optimizing ESI source parameters can help mitigate matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for 4'-Hydroxy Repaglinide | Secondary interactions with residual silanols on the HPLC column. | - Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. For basic compounds, a low pH mobile phase is often used.[2] - Use a high-purity, end-capped analytical column. - Consider using a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). |
| Column overload. | - Reduce the injection volume or dilute the sample.[5] | |
| Sample solvent is stronger than the mobile phase. | - Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase.[2] | |
| High Variability in Results Between Samples | Inconsistent matrix effects across different samples. | - Implement a more rigorous sample preparation method to remove interfering matrix components (e.g., solid-phase extraction instead of protein precipitation). - Use a stable isotope-labeled internal standard (SIL-IS) for 4'-Hydroxy Repaglinide. The SIL-IS will co-elute and experience similar matrix effects, thus providing more accurate quantification. |
| Low Analyte Response (Ion Suppression) | Co-elution of phospholipids or other endogenous matrix components. | - Optimize the chromatographic separation to separate 4'-Hydroxy Repaglinide from the regions of ion suppression. This can be achieved by modifying the gradient, mobile phase composition, or using a different stationary phase. - Enhance the sample cleanup procedure. Solid-phase extraction (SPE) is generally more effective at removing phospholipids than protein precipitation or liquid-liquid extraction.[6] |
| High concentration of salts in the final extract. | - Ensure the sample preparation method effectively removes salts. If using SPE, include an aqueous wash step. | |
| Inconsistent Internal Standard Response | The internal standard is not co-eluting with the analyte and is experiencing different matrix effects. | - Select an internal standard that is structurally very similar to 4'-Hydroxy Repaglinide and has a close retention time. A stable isotope-labeled internal standard is the ideal choice. |
| Degradation of the internal standard. | - Verify the stability of the internal standard under the sample processing and storage conditions. |
Quantitative Data Summary
| Biological Matrix Lot | 4'-Hydroxy Repaglinide Peak Area (Post-Spiked) | Neat Solution Peak Area | Matrix Factor (MF) |
| Plasma Lot 1 | 85,000 | 100,000 | 0.85 |
| Plasma Lot 2 | 82,000 | 100,000 | 0.82 |
| Plasma Lot 3 | 88,000 | 100,000 | 0.88 |
| Plasma Lot 4 | 86,000 | 100,000 | 0.86 |
| Plasma Lot 5 | 83,000 | 100,000 | 0.83 |
| Plasma Lot 6 | 89,000 | 100,000 | 0.89 |
| Mean | 0.855 | ||
| Standard Deviation | 0.025 | ||
| % Coefficient of Variation (%CV) | 2.9% |
In this example, the consistent ion suppression (mean MF = 0.855) and low %CV (2.9%) suggest that while a matrix effect is present, it is consistent across different lots of plasma, and therefore can be compensated for by using an appropriate internal standard.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of matrix effects on the analysis of 4'-Hydroxy Repaglinide.
Methodology:
-
Prepare Blank Matrix Extract:
-
Process at least six different lots of the biological matrix (e.g., human plasma) using the established sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction) without the addition of the analyte or internal standard.
-
Evaporate the final extract to dryness and reconstitute in a known volume of the initial mobile phase.
-
-
Prepare Post-Spiked Samples:
-
Spike the reconstituted blank matrix extracts with a known concentration of 4'-Hydroxy Repaglinide (e.g., a mid-range QC concentration).
-
-
Prepare Neat Solution Samples:
-
Prepare a solution of 4'-Hydroxy Repaglinide in the initial mobile phase at the same concentration as the post-spiked samples.
-
-
LC-MS/MS Analysis:
-
Inject and analyze the post-spiked samples and the neat solution samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for each lot of the matrix using the following formula:
-
MF = (Peak Area of Analyte in Post-Spiked Sample) / (Mean Peak Area of Analyte in Neat Solution)
-
-
Calculate the mean MF, standard deviation, and the coefficient of variation (%CV) for the different matrix lots.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) to Minimize Matrix Effects
Objective: To extract 4'-Hydroxy Repaglinide from human plasma while minimizing interferences from the biological matrix.
Methodology:
-
Sample Aliquoting:
-
To 200 µL of plasma sample in a polypropylene tube, add 100 µL of the internal standard working solution (a stable isotope-labeled 4'-Hydroxy Repaglinide is recommended).
-
-
pH Adjustment:
-
Add 50 µL of 0.05 M ammonium acetate buffer (pH 4.5) and vortex for 30 seconds.[7]
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
Technical Support Center: Optimizing Chromatographic Conditions for 3'-Hydroxy Repaglinide Separation
Welcome to the technical support center for the chromatographic separation of Repaglinide and its hydroxylated metabolite. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing chromatographic conditions and troubleshooting common issues.
A critical point of clarification for researchers is the nomenclature of the primary hydroxylated metabolite of Repaglinide. While historically referred to as 3'-Hydroxy Repaglinide, recent definitive studies have identified the major metabolite formed by CYP2C8 as 4'-Hydroxy Repaglinide . This document will use the accurate 4'-Hydroxy Repaglinide terminology.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of Repaglinide and why is its separation important?
A1: The primary metabolite of Repaglinide is 4'-Hydroxy Repaglinide, which is formed in the liver by the cytochrome P450 enzyme CYP2C8. The separation and quantification of 4'-Hydroxy Repaglinide from the parent drug, Repaglinide, are crucial for pharmacokinetic and metabolism studies. Understanding the metabolic profile of a drug is essential for evaluating its efficacy, safety, and potential drug-drug interactions.
Q2: What type of chromatographic column is best suited for separating Repaglinide and 4'-Hydroxy Repaglinide?
A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of Repaglinide and its metabolites. These columns provide good retention and resolution for these relatively non-polar compounds.
Q3: What are the typical mobile phase compositions for this separation?
A3: Typical mobile phases consist of a mixture of an organic solvent and an aqueous buffer. Acetonitrile is a commonly used organic modifier, often mixed with an ammonium acetate or phosphate buffer. The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and achieve optimal separation.
Q4: What detection method is most appropriate?
A4: UV detection is a straightforward and widely used method for the analysis of Repaglinide and 4'-Hydroxy Repaglinide, with a detection wavelength typically set around 245 nm. For higher sensitivity and selectivity, especially in complex matrices like plasma, LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is the preferred method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between Repaglinide and 4'-Hydroxy Repaglinide peaks | 1. Inappropriate mobile phase composition. 2. Flow rate is too high. 3. Improper column temperature. | 1. Optimize the ratio of organic solvent to aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution. 2. Reduce the flow rate to allow for better partitioning between the stationary and mobile phases. 3. Adjust the column temperature. Lower temperatures can sometimes improve resolution, but may also increase peak broadening. |
| Peak tailing for one or both analytes | 1. Active sites on the column packing material. 2. pH of the mobile phase is close to the pKa of the analytes. 3. Column overload. | 1. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the analytes. 3. Reduce the sample concentration or injection volume. |
| Variable retention times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can improve consistency. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly and replace it if performance deteriorates. |
| Low signal intensity | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Issues with the detector lamp. | 1. Verify the optimal UV absorbance wavelength for both compounds (around 245 nm). 2. Increase the sample concentration if possible. 3. Check the detector lamp's performance and replace it if necessary. |
Experimental Protocols
Below are detailed methodologies for the separation of Repaglinide and 4'-Hydroxy Repaglinide.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the following MRM transitions:
-
Repaglinide: m/z 453.3 → 230.1
-
4'-Hydroxy Repaglinide: m/z 469.3 → 246.1
-
-
Data Presentation
The following tables summarize expected chromatographic parameters based on the described methods. Please note that these are typical values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Typical Retention Times and Resolution
| Compound | Method 1 (HPLC-UV) Retention Time (min) | Method 2 (LC-MS/MS) Retention Time (min) |
| Repaglinide | ~ 6.8 | ~ 4.2 |
| 4'-Hydroxy Repaglinide | ~ 5.5 | ~ 3.5 |
| Resolution (Rs) | > 2.0 | > 2.0 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Visualizations
Caption: Experimental workflow for optimizing chromatographic separation.
Caption: Logical workflow for troubleshooting common chromatographic issues.
Technical Support Center: 3'-Hydroxy Repaglinide Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of 3'-Hydroxy Repaglinide.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte. It is a significant concern in bioanalytical method development as it can compromise the validity of study results.
Q2: What are the common sources of ion suppression in the analysis of this compound from biological samples?
A2: Common sources of ion suppression when analyzing this compound in biological matrices include:
-
Phospholipids: Abundant in plasma and serum samples, they are notorious for causing significant ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with the electrospray ionization (ESI) process.
-
Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute with this compound and compete for ionization.
-
Formulation Excipients: If analyzing samples from formulation studies, excipients can also contribute to matrix effects.
Q3: How can I detect and assess the extent of ion suppression for my this compound assay?
A3: The most common method to assess ion suppression is the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. The percentage of ion suppression can be calculated using the following formula:
% Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100
A positive value indicates suppression, while a negative value would indicate ion enhancement.
Troubleshooting Guide
Problem: Low signal intensity or poor sensitivity for this compound.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup technique. If using protein precipitation, consider trying Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a wider range of interfering compounds. 2. Improve Chromatographic Separation: Modify the LC gradient to better resolve this compound from matrix components. Using a UPLC system can provide higher resolution and sharper peaks, reducing the chances of co-elution.[1] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification. |
| Suboptimal Mass Spectrometer Settings | 1. Tune the Instrument: Ensure the mass spectrometer is properly tuned for the specific m/z transition of this compound. 2. Optimize Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal for your analyte. |
Problem: High variability in results between samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples. 2. Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error and improve consistency. |
| Variable Matrix Effects | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the study samples to compensate for consistent matrix effects. 2. Evaluate Different Lots of Matrix: During method validation, test at least six different lots of blank matrix to assess the variability of the matrix effect.[2] |
Quantitative Data Summary
The following table provides illustrative data on the impact of different sample preparation techniques on the recovery and ion suppression of this compound. Please note that this data is representative and the actual values may vary depending on the specific experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression (%) |
| Protein Precipitation (PPT) | 85 - 95 | 30 - 50 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 10 - 25 |
| Solid-Phase Extraction (SPE) | 80 - 95 | 5 - 15 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., this compound-d5).
-
Add 100 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of human plasma, add 50 µL of an internal standard working solution and 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound analysis.
References
Technical Support Center: Synthesis of 3'-Hydroxy Repaglinide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of pure 3'-Hydroxy Repaglinide. Given the limited publicly available synthesis protocols, this guide is based on established principles of organic chemistry for the synthesis of similar molecules and addresses potential challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Is this compound the primary metabolite of Repaglinide produced by CYP2C8?
A1: While this compound is often cited as a metabolite, recent studies have shown that the primary site of hydroxylation on the piperidine ring of Repaglinide by the CYP2C8 enzyme is the 4'-position, yielding 4'-Hydroxy Repaglinide.[1] It is crucial to use the correct analytical standards to confirm the identity of your synthesized compound and any metabolites being studied.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges include:
-
Stereocontrol: The introduction of a hydroxyl group at the 3'-position creates a new chiral center, leading to the formation of diastereomers. Separating these diastereomers can be difficult.
-
Regioselectivity: If introducing the hydroxyl group onto a pre-formed Repaglinide scaffold, achieving selective hydroxylation at the 3'-position without affecting other parts of the molecule is challenging.
-
Purification: The basic nature of the piperidine nitrogen can lead to issues during chromatographic purification, such as peak tailing.
Q3: What are the common synthetic strategies for preparing this compound?
A3: A common and effective strategy involves a convergent synthesis approach. This typically means synthesizing a protected 3-hydroxypiperidine fragment and coupling it with the carboxylic acid side chain of Repaglinide, followed by deprotection. This approach allows for better control over stereochemistry and simplifies purification.
Troubleshooting Guide
Problem 1: Low Yield in the Coupling Step
Q: I am experiencing a low yield during the amide coupling of the 3-hydroxypiperidine fragment with the Repaglinide acid side chain. What are the possible causes and solutions?
A: Low yields in amide coupling reactions are common and can be attributed to several factors.
-
Inefficient Activating Agent: The choice of coupling agent is critical. If you are using a standard carbodiimide like DCC or EDC, you may need to add an activator such as HOBt or HOAt to suppress side reactions and improve the yield.
-
Steric Hindrance: The bulky nature of both fragments can slow down the reaction. Ensure you are using an appropriate solvent and temperature to facilitate the reaction.
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a fresh portion of the coupling agent and activator can be added.
-
Side Reactions: The hydroxyl group on the piperidine ring can potentially react with the activated carboxylic acid. Ensure that the hydroxyl group is appropriately protected (e.g., as a TBDMS or benzyl ether) before the coupling step.
| Parameter | Recommended Condition |
| Coupling Agents | HATU, HBTU, PyBOP |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
Problem 2: Difficulty in Separating Diastereomers
Q: My final product is a mixture of diastereomers, and I am struggling to separate them using standard column chromatography. What should I do?
A: The separation of diastereomers of hydroxylated piperidines can be challenging due to their similar polarities.[2]
-
Chiral Chromatography: The most effective method is often chiral HPLC or Supercritical Fluid Chromatography (SFC).[2] These techniques use stationary phases designed to differentiate between stereoisomers.
-
Diastereoselective Crystallization: You can attempt to form diastereomeric salts by reacting your product mixture with a chiral acid (e.g., tartaric acid or mandelic acid). The resulting salts will have different solubilities, potentially allowing for the selective crystallization of one diastereomer.[2]
-
Derivatization: In some cases, derivatizing the hydroxyl group with a chiral auxiliary can exaggerate the physical differences between the diastereomers, making them easier to separate by standard chromatography. The auxiliary can then be removed in a subsequent step.
| Method | Key Considerations |
| Chiral HPLC/SFC | Requires specialized columns and instrumentation. |
| Diastereoselective Crystallization | Requires screening of various chiral acids and solvents. |
| Derivatization | Adds extra steps to the synthesis. |
Problem 3: Peak Tailing During HPLC Purification
Q: I am observing significant peak tailing during the purification of my this compound product by reverse-phase HPLC. How can I improve the peak shape?
A: Peak tailing for piperidine-containing compounds is often caused by the interaction of the basic nitrogen with residual acidic silanol groups on the silica-based stationary phase.[2]
-
Use a Basic Additive: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the column. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1% are commonly used.[2]
-
Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds. These columns have been end-capped to minimize the number of accessible silanol groups.
-
Adjust pH: Ensure the pH of your mobile phase is appropriate. For basic compounds, a higher pH can sometimes improve peak shape, but be mindful of the stability of your column at high pH.
Experimental Protocols
Proposed Synthesis of N-Boc-3-hydroxy-1-(2-aminophenyl)piperidine
This protocol outlines a plausible route to a key intermediate for the synthesis of this compound.
-
Protection of 3-Hydroxypiperidine:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-3-hydroxypiperidine.
-
-
Coupling with 2-Fluoronitrobenzene:
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.
-
Stir for 30 minutes, then add 2-fluoronitrobenzene (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield N-Boc-3-hydroxy-1-(2-nitrophenyl)piperidine.
-
-
Reduction of the Nitro Group:
-
Dissolve the nitro-compound (1.0 eq) in ethanol or methanol.
-
Add a catalyst such as palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-Boc-3-hydroxy-1-(2-aminophenyl)piperidine.
-
Visualizations
Caption: Proposed workflow for the synthesis and purification of this compound.
Caption: Metabolic pathway of Repaglinide, highlighting the major metabolites.
References
Technical Support Center: Stability of 3'-Hydroxy Repaglinide Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3'-Hydroxy Repaglinide stock solutions. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your experimental work.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon storage, especially at lower temperatures. | The solubility of this compound may be exceeded at lower temperatures. | Gently warm the solution and sonicate to redissolve the compound. For long-term storage, consider preparing a more dilute stock solution or using a different solvent system. |
| Inconsistent or lower-than-expected potency of the stock solution in experiments. | Degradation of this compound may have occurred due to improper storage conditions or repeated freeze-thaw cycles. | Prepare fresh stock solutions more frequently. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Ensure storage at the recommended temperature. |
| Discoloration or change in the appearance of the stock solution. | This may indicate chemical degradation of the compound. | Discard the solution and prepare a fresh stock. Protect the stock solution from light by using amber vials or by wrapping the container with aluminum foil. |
| Difficulty in dissolving this compound powder. | The compound may have low solubility in the chosen solvent. Hygroscopic nature of the solvent (e.g., DMSO) can also affect solubility. | Use a high-purity, anhydrous solvent. Gentle heating and sonication can aid in dissolution. Ensure the solvent is newly opened, especially for hygroscopic solvents like DMSO. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro studies.[1] For in vivo experiments, co-solvent systems such as DMSO/PEG300/Tween-80/Saline may be considered.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q3: How can I assess the stability of my this compound stock solution?
A3: The stability of the stock solution can be assessed by performing a stability study. This involves storing the solution under defined conditions and periodically analyzing the concentration and purity of this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: What are the known degradation pathways for Repaglinide and its metabolites?
A4: Studies on the parent compound, Repaglinide, have shown that it is susceptible to degradation under acidic and oxidative conditions.[2] Therefore, it is crucial to avoid exposure of this compound solutions to strong acids and oxidizing agents.
Data Presentation: Stability of this compound
While specific quantitative degradation data for this compound stock solutions is not extensively available in public literature, the following table summarizes the recommended storage conditions based on manufacturer and supplier information. Researchers are encouraged to perform their own stability studies to generate quantitative data for their specific experimental conditions.
| Form | Solvent | Storage Temperature | Storage Duration |
| Powder | - | -20°C | 3 years |
| Powder | - | 4°C | 2 years |
| In Solvent | DMSO (or other appropriate organic solvent) | -80°C | 6 months[1] |
| In Solvent | DMSO (or other appropriate organic solvent) | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 468.59 g/mol .
-
Transfer the weighed powder to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of powder, add 213.4 µL of DMSO for a 10 mM solution).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Protocol 2: Stability Testing of this compound Stock Solution
This protocol outlines a general procedure for assessing the stability of a this compound stock solution over time at different storage temperatures.
Materials:
-
Prepared this compound stock solution aliquots
-
Temperature-controlled storage units (e.g., -80°C freezer, -20°C freezer, 4°C refrigerator, room temperature bench)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18) and mobile phase
-
Reference standard of this compound
Procedure:
-
Time Point 0 (Initial Analysis):
-
Immediately after preparation, analyze three aliquots of the stock solution using a validated stability-indicating HPLC method to determine the initial concentration and purity. This will serve as the baseline (100% stability).
-
-
Sample Storage:
-
Place a set of aliquots at each of the selected storage temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Scheduled Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve three aliquots from each storage temperature.
-
Allow the aliquots to thaw completely and equilibrate to room temperature.
-
Analyze the samples using the same HPLC method as in the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Workflow for preparing and testing the stability of this compound stock solutions.
Caption: Signaling pathway illustrating the mechanism of action of Repaglinide in stimulating insulin secretion.
References
Technical Support Center: Accurate Quantification of Repaglinide Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 3'-Hydroxy Repaglinide and other related metabolites. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to refine their analytical methods and overcome common experimental challenges.
Critical Update on Repaglinide Metabolism
Recent studies have demonstrated that the primary metabolite of repaglinide formed by the enzyme CYP2C8 is 4'-Hydroxy Repaglinide , not this compound as previously reported in some literature.[1] This is a critical consideration for method development and validation. This guide will address the quantification of hydroxylated repaglinide metabolites, with a special emphasis on this updated structural information.
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of hydroxylated repaglinide metabolites.
| Question | Answer |
| My analyte peak is showing significant tailing or fronting. What are the possible causes and solutions? | Poor peak shape can be caused by several factors. Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample. Secondary Interactions: The analyte may be interacting with active sites on the column. Consider using a column with end-capping or adding a small amount of a competing agent like triethylamine to the mobile phase.[2] Inappropriate Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analyte. For repaglinide and its metabolites, which are acidic, a mobile phase with a pH around 4.0 is often used.[2] Column Degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one. |
| I am experiencing low recovery of my analyte after sample preparation. How can I improve this? | Low recovery is often related to the sample extraction procedure. Protein Precipitation: While simple, protein precipitation may not be sufficient for complete extraction and can lead to matrix effects. Liquid-Liquid Extraction (LLE): Optimize the extraction solvent. For repaglinide, tert-butyl methyl ether has been used successfully.[3][4] Solid-Phase Extraction (SPE): This technique can provide cleaner extracts and higher recovery.[5] Ensure you are using the correct sorbent and elution solvent for your analyte. For repaglinide and its metabolites, a C18 sorbent is a good starting point.[6] |
| My results are showing high variability between replicate injections. What could be the issue? | High variability can stem from several sources. Injector Issues: Check the autosampler for any leaks or blockages. Ensure the injection volume is consistent. Inconsistent Sample Preparation: The precision of your sample preparation is crucial. Ensure consistent vortexing, evaporation, and reconstitution steps. Matrix Effects: Inconsistent ion suppression or enhancement can lead to variability. The use of a stable isotope-labeled internal standard is highly recommended to correct for this.[7] |
| I am observing a significant matrix effect in my assay. How can I minimize it? | Matrix effects, where components of the biological matrix interfere with the ionization of the analyte, are a common challenge in bioanalysis.[8] Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering substances.[5] Chromatographic Separation: Optimize your chromatography to separate the analyte from the matrix components that are causing ion suppression or enhancement.[8] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing the most accurate correction. This compound-d5 is commercially available.[7] Dilution: Diluting the sample can reduce the concentration of interfering matrix components. |
| I am not able to achieve the desired Lower Limit of Quantification (LLOQ). How can I improve the sensitivity of my method? | Improving sensitivity often involves optimizing both the chromatography and the mass spectrometry conditions. Mass Spectrometry: Ensure the instrument is properly tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific MRM transitions of your analyte. Chromatography: A sharper peak will have a higher signal-to-noise ratio. Use a column with a smaller particle size or a UPLC system for better peak efficiency. Sample Preparation: Increase the amount of sample extracted or reduce the final reconstitution volume to concentrate the analyte. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most common and reliable method for quantifying this compound and other metabolites? | The most widely accepted method for the quantification of repaglinide and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][6][9] This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations typically found in pharmacokinetic studies. |
| Why is it important to use an internal standard (IS)? What type of IS is best? | An internal standard is essential to correct for variations in sample preparation and instrument response. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5).[7] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction and ionization, providing the most accurate quantification.[9] If a SIL-IS is not available, a structural analog can be used, but it may not correct for all sources of variability as effectively. |
| What are the key validation parameters I need to assess for my bioanalytical method? | According to regulatory guidelines (e.g., FDA, EMA), a bioanalytical method must be validated for several parameters to ensure its reliability.[10][11] These include: Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. Linearity should be established over a defined range. Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. Recovery: The efficiency of the extraction procedure. Matrix Effect: The influence of matrix components on the ionization of the analyte. Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. |
| How should I prepare my stock and working solutions? | Stock solutions of this compound and repaglinide are typically prepared in a solvent like methanol or acetonitrile at a concentration of about 1 mg/mL.[4] Working solutions are then prepared by diluting the stock solution with an appropriate solvent, often the mobile phase or a mixture of methanol and water.[4] It is crucial to use high-purity reference standards. |
| What are the typical Multiple Reaction Monitoring (MRM) transitions for repaglinide and its hydroxylated metabolites? | For repaglinide, a common MRM transition is m/z 453.3 > 162.2.[4] For hydroxylated metabolites like 3'-Hydroxy or 4'-Hydroxy Repaglinide, the precursor ion will have a mass-to-charge ratio (m/z) of approximately 469.3 (M+H)+, corresponding to the addition of an oxygen atom. The product ion will likely be a fragment that is common with the parent drug, but this needs to be optimized experimentally. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of repaglinide and its metabolites. Note that older studies may refer to this compound, which is now understood to be 4'-Hydroxy Repaglinide.[1]
Table 1: Linearity and LLOQ of Analytical Methods for Repaglinide and its Metabolites
| Analyte | Method | Matrix | Linearity Range | LLOQ | Reference |
| Repaglinide | LC-MS/MS | Human Plasma | 0.5 - 100 ng/mL | 0.5 ng/mL | [3][4] |
| Repaglinide Metabolites | LC-MS/MS | Human Microsomal Medium | 2 - 500 ng/mL | 2 ng/mL | [6] |
| Repaglinide | HPLC-UV | Rabbit Plasma | 0.1 - 1.2 µg/mL | 0.1 µg/mL | [12] |
| Repaglinide | HPLC-UV | - | 50 - 2000 ng/mL | 50 ng/mL | [5] |
Table 2: Recovery of Repaglinide in Bioanalytical Methods
| Method | Matrix | Recovery | Reference |
| Thin-Film Microextraction | Human Microsomal Medium | ~90% | [6] |
| Liquid-Liquid Extraction | Rabbit Plasma | 95% | [2] |
| Protein Precipitation | Rat Plasma | 98.5 - 104% | [13] |
| Solid-Phase Extraction | Rat Plasma | 96.12% (absolute) | [14] |
Experimental Protocols
Representative LC-MS/MS Method for the Quantification of Hydroxylated Repaglinide Metabolites
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 50 µL of internal standard working solution (e.g., this compound-d5 in 50% methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-4.0 min: 80% B
-
4.0-4.1 min: 80% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Repaglinide: 453.3 → 162.2
-
Hydroxylated Repaglinide: 469.3 → [Product Ion to be determined]
-
Internal Standard (d5): 474.3 → [Product Ion to be determined]
-
-
Ion Source Parameters:
-
Spray Voltage: 4500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. media.neliti.com [media.neliti.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Pharmacological Potency of Repaglinide and its Primary Metabolite, 4'-Hydroxy Repaglinide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of the anti-diabetic drug Repaglinide and its main human metabolite, 4'-Hydroxy Repaglinide (formerly misidentified as 3'-Hydroxy Repaglinide). The data presented herein is compiled from peer-reviewed literature and aims to provide an objective assessment for research and development purposes.
Executive Summary
Repaglinide is a potent, short-acting insulin secretagogue that exerts its glucose-lowering effect by blocking ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. Its primary metabolite, 4'-Hydroxy Repaglinide, is formed via hydroxylation of the piperidine ring, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2C8. Extensive research into the metabolism and pharmacological activity of Repaglinide has led to the consensus that its metabolites, including 4'-Hydroxy Repaglinide, are considered biologically inactive and do not contribute to the therapeutic glucose-lowering effect of the parent compound.
Data Presentation: Comparative Potency
The following table summarizes the known quantitative data and qualitative assessments of Repaglinide and 4'-Hydroxy Repaglinide's activity on their primary molecular target.
| Parameter | Repaglinide | 4'-Hydroxy Repaglinide | Reference |
| Target | ATP-sensitive potassium (KATP) channel (SUR1/Kir6.2) in pancreatic beta-cells | ATP-sensitive potassium (KATP) channel (SUR1/Kir6.2) in pancreatic beta-cells | [1] |
| Mechanism of Action | Inhibition of KATP channels, leading to beta-cell depolarization and insulin secretion.[2] | Not reported to have significant inhibitory activity. | |
| IC50 for KATP Channel Inhibition | ~21 nmol/L (for Kir6.2/SUR1 channels) | Data not available; considered inactive. | |
| SUR1 Binding Affinity (KD) | High affinity (~0.40 nmol/L for Kir6.2/SUR1) | Data not available; considered to have no significant binding. | |
| Insulinotropic Effect | Potent stimulation of insulin secretion.[3] | Not reported to have a significant insulinotropic effect. | |
| In Vivo Glucose-Lowering Effect | Significant reduction in blood glucose levels.[2] | Does not contribute to the glucose-lowering activity of Repaglinide. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to assessing potency, the following diagrams illustrate the signaling pathway of Repaglinide and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers aiming to replicate or build upon existing findings.
Electrophysiological Recording of KATP Channels
This protocol is adapted from standard patch-clamp techniques used to measure the activity of KATP channels in isolated pancreatic beta-cells or cell lines expressing the channel.
Objective: To determine the inhibitory concentration (IC50) of a test compound on KATP channel currents.
Materials:
-
Isolated pancreatic beta-cells or a suitable cell line (e.g., HEK293) stably expressing the Kir6.2/SUR1 subunits of the KATP channel.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette solution (intracellular): (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Bath solution (extracellular): (in mM) 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH. ATP and ADP can be added to the intracellular solution to study nucleotide-dependent effects.
-
Test compounds (Repaglinide, 4'-Hydroxy Repaglinide) dissolved in a suitable vehicle (e.g., DMSO).
Procedure:
-
Culture cells on glass coverslips suitable for microscopy.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with pipette solution.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the bath solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane of a single cell.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply voltage ramps or steps to elicit KATP channel currents.
-
Record baseline KATP channel activity.
-
Perfuse the cell with increasing concentrations of the test compound and record the corresponding inhibition of the KATP current.
-
After each application, wash out the compound to allow for current recovery.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the IC50 value.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol describes a static incubation method to measure insulin secretion from isolated pancreatic islets in response to secretagogues.
Objective: To determine the dose-dependent effect of a test compound on glucose-stimulated insulin secretion (GSIS).
Materials:
-
Isolated pancreatic islets from a suitable animal model (e.g., mouse, rat).
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).
-
Low glucose KRB buffer (e.g., 2.8 mM glucose).
-
High glucose KRB buffer (e.g., 16.7 mM glucose).
-
Test compounds (Repaglinide, 4'-Hydroxy Repaglinide) dissolved in a suitable vehicle.
-
Multi-well culture plates.
-
Insulin immunoassay kit (e.g., ELISA or RIA).
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Culture the isolated islets overnight to allow for recovery.
-
Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well) into a multi-well plate.
-
Pre-incubate the islets in low glucose KRB buffer for 1-2 hours to establish a basal insulin secretion rate.
-
Replace the pre-incubation buffer with fresh KRB buffer containing low glucose, high glucose, or high glucose plus various concentrations of the test compound.
-
Incubate the islets for a defined period (e.g., 1 hour) at 37°C.
-
At the end of the incubation, collect the supernatant from each well for insulin measurement.
-
Lyse the islets to determine the total insulin content.
-
Measure the insulin concentration in the supernatant and the islet lysate using an insulin immunoassay.
-
Normalize the secreted insulin to the total insulin content.
-
Plot the stimulated insulin secretion as a function of the test compound concentration to determine the dose-response relationship and the EC50 value.
Conclusion
The available scientific literature consistently indicates that while Repaglinide is a potent inhibitor of pancreatic KATP channels and a powerful insulin secretagogue, its primary metabolite, 4'-Hydroxy Repaglinide, is pharmacologically inactive. This lack of activity in the major metabolite underscores the short-acting nature of Repaglinide, as its therapeutic effect is terminated upon its metabolism. For researchers in drug development, this highlights the importance of evaluating the pharmacological activity of major metabolites to fully understand the pharmacokinetic and pharmacodynamic profile of a new chemical entity.
References
- 1. Characterization of binding by repaglinide and nateglinide with glycated human serum albumin using high‐performance affinity microcolumns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Repaglinide's Primary Metabolite
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the quantitative analysis of the primary hydroxylated metabolite of Repaglinide, with a critical clarification on its identity.
This guide provides a comprehensive comparison of analytical methods for the cross-validation of 3'-Hydroxy Repaglinide, a known metabolite of the anti-diabetic drug Repaglinide. It is crucial to note, however, that recent scientific evidence has unequivocally demonstrated that the main hydroxylated metabolite formed by the CYP2C8 enzyme is, in fact, 4'-Hydroxy Repaglinide , not this compound as has been previously reported in some literature.[1] This guide will address this important distinction while comparing the suitability of various analytical techniques for the quantification of this key metabolite.
The selection of a robust and reliable analytical method is paramount in drug metabolism studies, pharmacokinetic assessments, and quality control of pharmaceutical products. This guide offers a comparative overview of High-Performance Liquid Chromatography (HPLC) with different detection methods and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing available experimental data to support the objective comparison of their performance.
Metabolic Pathway of Repaglinide
Repaglinide undergoes extensive hepatic metabolism primarily through the cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][3][4][5] CYP2C8 is principally responsible for the formation of the hydroxylated metabolite (M4), now correctly identified as 4'-Hydroxy Repaglinide, while CYP3A4 primarily catalyzes the formation of the aromatic amine metabolite (M1) and an oxidized dicarboxylic acid metabolite (M2).[2][3] These metabolites are largely inactive and are excreted primarily through the bile.[2] Understanding this pathway is essential for developing analytical methods that can accurately quantify the parent drug and its key metabolites.
Caption: Metabolic pathway of Repaglinide highlighting the roles of CYP2C8 and CYP3A4.
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, sample matrix, and throughput. Here, we compare three common chromatographic techniques for the analysis of 4'-Hydroxy Repaglinide.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Linearity Range | 5-50 µg/mL (for Repaglinide)[6] | 10-2000 ng/mL (for Repaglinide)[7] | 2-500 ng/mL (for Repaglinide metabolites)[8] |
| Lower Limit of Quantification (LLOQ) | 2.21 µg/mL (for Repaglinide)[6] | 10 ng/mL (for Repaglinide)[7] | 2 ng/mL (for Repaglinide metabolites)[8] |
| Precision (%RSD) | < 1.5% (for Repaglinide)[6] | Intra-day: < 6.7%, Inter-day: < 11.9% (for Repaglinide) | Intra-day: < 15%, Inter-day: < 15% (general acceptance criteria) |
| Accuracy (% Recovery) | 99.71-100.25% (for Repaglinide)[6] | Intra-day: 92.4-104.7%, Inter-day: 89.9-105.8% (for Repaglinide) | ~90% (for Repaglinide metabolites)[8] |
| Selectivity | Moderate; potential for interference from matrix components. | High; less interference than UV due to specificity of fluorescence. | Very high; mass-based detection minimizes interferences. |
| Sensitivity | Lower | Higher than UV | Highest |
| Cost & Complexity | Low cost, simple operation. | Moderate cost and complexity. | High cost, complex operation and data analysis. |
Note: Data for HPLC-UV and HPLC-Fluorescence are for the parent drug, Repaglinide, as specific data for 4'-Hydroxy Repaglinide is limited. However, these parameters provide a reasonable estimate of the expected performance for the metabolite.
Experimental Protocols
Detailed experimental protocols are essential for the successful cross-validation of analytical methods. Below are representative protocols for each of the discussed techniques.
HPLC-UV Method (Adapted for 4'-Hydroxy Repaglinide)
This method is based on a validated procedure for Repaglinide and can be adapted for its hydroxylated metabolite.[6][9]
-
Sample Preparation:
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Vortex mix and centrifuge.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
HPLC-Fluorescence Method (Adapted for 4'-Hydroxy Repaglinide)
This method offers higher sensitivity and selectivity compared to HPLC-UV.[7]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with acetonitrile.
-
Vortex mix and centrifuge.
-
Inject a portion of the supernatant.
-
-
Chromatographic Conditions:
LC-MS/MS Method for Repaglinide and its Metabolites
This method is highly sensitive and selective, making it the gold standard for bioanalytical studies.[8][10]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: A typical flow rate for LC-MS/MS is in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4'-Hydroxy Repaglinide and an internal standard.
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Repaglinide and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the anti-diabetic agent repaglinide and its primary metabolites. The information presented is collated from peer-reviewed literature and regulatory documents, offering a comprehensive overview supported by experimental data and methodologies.
Executive Summary
Repaglinide, a short-acting insulin secretagogue, undergoes rapid and extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4. This metabolic process results in the formation of several pharmacologically inactive metabolites, which are then predominantly eliminated through the biliary-fecal route. The pharmacokinetic profile of repaglinide is characterized by rapid absorption and elimination, consistent with its role as a prandial glucose regulator. While detailed pharmacokinetic parameters for its metabolites in human plasma are not extensively reported, their formation and excretion pathways have been well-characterized.
Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for repaglinide following a single oral dose in healthy human subjects. Due to a lack of available data in the public domain, a comprehensive quantitative comparison with its metabolites' plasma pharmacokinetics is not possible.
| Parameter | Repaglinide | Metabolite M1 (Aromatic Amine) | Metabolite M2 (Dicarboxylic Acid) | Metabolite M4 (Hydroxypiperidine) |
| Dose | 2 mg (oral) | Not Applicable | Not Applicable | Not Applicable |
| Cmax (ng/mL) | 27.74 (mean) | Data not available | Data not available | Data not available |
| Tmax (hours) | 0.5 | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not fully available | Data not available | Data not available | Data not available |
| Half-life (t½) (hours) | ~1 | Data not available | Data not available | Data not available |
| Primary Route of Excretion | Feces (via bile) | Urine, Feces | Feces (major), Urine | Feces |
| Pharmacological Activity | Active | Inactive[1] | Inactive[1] | Inactive |
Note: The major in vivo metabolite of repaglinide in humans is M2, which accounts for a significant portion of the administered dose found in feces.[2] Metabolites M1 and M2 are also detected in urine.[2]
Metabolic Pathways of Repaglinide
Repaglinide is extensively metabolized in the liver. The primary biotransformation pathways involve oxidation and glucuronidation. The cytochrome P450 enzymes CYP2C8 and CYP3A4 are the principal catalysts for the oxidative metabolism of repaglinide.[1]
-
CYP3A4 is primarily responsible for the formation of the M1 (aromatic amine) and M2 (oxidized dicarboxylic acid) metabolites.[1]
-
CYP2C8 is the main enzyme involved in the formation of the M4 metabolite through hydroxylation on the piperidine ring.[1]
These metabolites are pharmacologically inactive and are primarily excreted in the bile.[1]
Experimental Protocols
Human Pharmacokinetic Study
A representative experimental design to determine the pharmacokinetic profile of repaglinide and its metabolites is as follows:
Study Design:
-
An open-label, single-dose study.[2]
-
Subjects: Healthy male volunteers.[2]
-
Drug Administration: A single oral dose of 2 mg of ¹⁴C-labeled repaglinide administered after an overnight fast.[3]
-
Sample Collection:
-
Bioanalysis: Plasma, urine, and fecal samples are analyzed for concentrations of repaglinide and its metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Bioanalytical Method: LC-MS/MS for Quantification in Human Plasma
Sample Preparation:
-
An internal standard is added to an aliquot of human plasma.
-
Liquid-liquid extraction is performed to isolate the analytes (repaglinide and its metabolites) from the plasma matrix.
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: Optimized for separation and detection.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.
This guide provides a foundational understanding of the pharmacokinetic profiles of repaglinide and its metabolites. The rapid metabolism to inactive compounds and subsequent excretion are key features of its disposition. Further research would be beneficial to fully elucidate the plasma pharmacokinetics of the individual metabolites.
References
4'-Hydroxy Repaglinide: A Definitive Probe for Cytochrome P450 2C8 Activity
A comprehensive guide for researchers and drug development professionals on the validation and application of 4'-hydroxy repaglinide as a selective probe for cytochrome P450 2C8 (CYP2C8), with comparisons to other established probes.
The accurate characterization of drug metabolism pathways is a cornerstone of modern drug development. Cytochrome P450 2C8 (CYP2C8) is a key enzyme involved in the metabolism of numerous clinically important drugs. Identifying selective and reliable probes for CYP2C8 is crucial for in vitro and in vivo studies to predict and understand drug-drug interactions. This guide provides a detailed validation of the formation of 4'-hydroxy repaglinide, the primary CYP2C8-mediated metabolite of repaglinide, as a definitive probe for CYP2C8 activity. We present comparative data with other commonly used CYP2C8 probes and detailed experimental protocols to facilitate its implementation in your research.
Executive Summary
Repaglinide, an oral antidiabetic drug, is extensively metabolized in the liver, primarily by CYP2C8 and CYP3A4.[1][2] The formation of its M4 metabolite, correctly identified as 4'-hydroxyrepaglinide, is predominantly and specifically catalyzed by CYP2C8.[3][4] This specificity, coupled with its relatively high turnover rate, makes the monitoring of 4'-hydroxyrepaglinide formation an excellent method for probing CYP2C8 activity. This guide will demonstrate that while other probes for CYP2C8 exist, the repaglinide to 4'-hydroxyrepaglinide metabolic pathway offers a sensitive and specific tool for researchers.
Comparative Performance of CYP2C8 Probes
The selection of an appropriate probe substrate is critical for the accurate assessment of enzyme kinetics and inhibition. The ideal probe should be predominantly metabolized by a single enzyme, have favorable kinetic properties, and be readily available and quantifiable. The following table summarizes key performance metrics for 4'-hydroxyrepaglinide formation and other established CYP2C8 probes.
| Probe Substrate | Metabolite | Primary Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Repaglinide | 4'-hydroxyrepaglinide (M4) | CYP2C8 | 5.4 - 10.2 | 160 - 880 | High | [5][6] |
| Paclitaxel | 6α-hydroxypaclitaxel | CYP2C8 | 15 | Not consistently reported | Moderate | [7] |
| Amodiaquine | N-desethylamodiaquine | CYP2C8 | Not consistently reported | Not consistently reported | Moderate | [7] |
| Rosiglitazone | N-desmethylrosiglitazone | CYP2C8 | Not consistently reported | Not consistently reported | Moderate |
Note: Kinetic parameters can vary depending on the in vitro system (e.g., human liver microsomes, recombinant enzymes) and experimental conditions. The data presented are representative values from the literature.
Metabolic Pathway of Repaglinide
The metabolic fate of repaglinide is complex, involving multiple cytochrome P450 enzymes. Understanding this pathway is essential to appreciate the specificity of 4'-hydroxyrepaglinide as a CYP2C8 probe.
Caption: Metabolic conversion of Repaglinide to its major metabolites.
Experimental Protocols
In Vitro CYP2C8 Inhibition Assay using Human Liver Microsomes (HLM) and Repaglinide
This protocol outlines a typical procedure to assess the inhibitory potential of a test compound on CYP2C8 activity by measuring the formation of 4'-hydroxyrepaglinide.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Repaglinide
-
4'-hydroxyrepaglinide analytical standard
-
Test compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound) for quenching and protein precipitation
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of repaglinide, 4'-hydroxyrepaglinide, and the test compound in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, pre-incubate HLM (final concentration typically 0.1-0.5 mg/mL), repaglinide (at a concentration near its Km, e.g., 10 µM), and the test compound (at various concentrations) in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the rate of 4'-hydroxyrepaglinide formation in the presence and absence of the test compound.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Caption: Workflow for in vitro CYP2C8 inhibition assay.
Conclusion
The formation of 4'-hydroxyrepaglinide from its parent compound, repaglinide, serves as a highly specific and sensitive probe for determining CYP2C8 activity. Its favorable kinetics and the clear distinction from the CYP3A4-mediated metabolic pathways of repaglinide make it a superior choice for in vitro drug-drug interaction studies. By utilizing the comparative data and detailed protocols provided in this guide, researchers and drug development professionals can confidently employ 4'-hydroxyrepaglinide as a definitive probe to elucidate the role of CYP2C8 in drug metabolism and to accurately predict potential clinical interactions.
References
- 1. High-performance liquid chromatography analysis of CYP2C8-catalyzed paclitaxel 6alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2C8 pharmacogenetics: a review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
A Comparative Analysis of Repaglinide Metabolism: Focusing on 4'-Hydroxy Repaglinide and Other Key Metabolites
A Note on 3'-Hydroxy Repaglinide: Initial research and commercially available standards sometimes refer to "this compound." However, recent definitive studies using advanced analytical techniques such as 2D NMR spectroscopy have unequivocally identified the major CYP2C8-mediated hydroxylated metabolite of Repaglinide as 4'-Hydroxy Repaglinide (M4) . The previous identification as this compound has been demonstrated to be a structural misassignment. Therefore, this guide will focus on the scientifically accurate comparison of the major, structurally confirmed metabolites of Repaglinide.
Introduction
Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used in the management of type 2 diabetes. Its therapeutic effect is dependent on its rapid absorption and subsequent metabolism in the liver. The biotransformation of Repaglinide is primarily mediated by two key cytochrome P450 enzymes: CYP2C8 and CYP3A4. These enzymes produce distinct major metabolites, with 4'-Hydroxy Repaglinide (M4) being the principal product of CYP2C8 activity, while an aromatic amine (M1) and an oxidized dicarboxylic acid (M2) are the main products of CYP3A4. This guide provides a comparative analysis of the formation and characteristics of these key metabolites, supported by experimental data.
Metabolic Pathways of Repaglinide
Repaglinide undergoes extensive hepatic metabolism, with less than 2% of an oral dose being excreted unchanged. The two primary oxidative pathways are catalyzed by CYP2C8 and CYP3A4, leading to the formation of pharmacologically inactive metabolites.
Caption: Metabolic pathways of Repaglinide via CYP2C8 and CYP3A4.
Comparative Analysis of Metabolite Formation
The formation of Repaglinide's major metabolites is enzyme-specific, with CYP2C8 and CYP3A4 exhibiting different catalytic efficiencies for their respective pathways. In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have elucidated the kinetic parameters for the formation of each metabolite.[1][2]
Table 1: Enzyme Kinetics of Repaglinide Metabolite Formation [1]
| Metabolite | Primary Enzyme | In Vitro System | Unbound K_m (μM) | Unbound V_max (pmol/min/pmol CYP) | Unbound Intrinsic Clearance (CL_int) (μL/min/pmol CYP) |
| 4'-Hydroxy Repaglinide (M4) | CYP2C8 | rCYP2C8 | 5.4 | 2.5 | 463 |
| Aromatic Amine (M1) | CYP3A4 | rCYP3A4 | 11 | 1.6 | 145 |
| Oxidized Dicarboxylic Acid (M2) | CYP3A4 | HLM | 8.5 | N/A | 134 |
K_m (Michaelis constant) represents the substrate concentration at half-maximal reaction velocity. A lower K_m suggests a higher affinity of the enzyme for the substrate. V_max (maximum reaction velocity) represents the maximum rate of the reaction. CL_int (intrinsic clearance) is the ratio of V_max to K_m and reflects the overall efficiency of the metabolic reaction. N/A: Data not available in the specified format.
From the data, it is evident that CYP2C8 has a higher affinity (lower K_m) and greater catalytic efficiency (higher CL_int) for the formation of 4'-Hydroxy Repaglinide compared to the efficiency of CYP3A4 in forming the M1 and M2 metabolites.[1]
Pharmacological Activity of Metabolites
A critical aspect of the metabolic profile of a drug is the activity of its metabolites. For Repaglinide, multiple sources confirm that its major metabolites, including 4'-Hydroxy Repaglinide (M4), M1, and M2, do not possess clinically relevant hypoglycemic activity.[3][4] This ensures that the therapeutic effect of Repaglinide is primarily due to the parent compound and that the accumulation of these metabolites does not lead to an unintended pharmacological effect.
Experimental Protocols
The characterization of Repaglinide's metabolism relies on robust in vitro and analytical methodologies.
In Vitro Metabolism Assay
This protocol provides a general workflow for assessing the metabolism of Repaglinide using human liver microsomes.
Caption: General workflow for in vitro metabolism studies.
Detailed Methodology:
-
Preparation of Incubation Mixtures: In a typical experiment, pooled human liver microsomes (e.g., 0.2 mg/mL protein concentration) are pre-incubated with Repaglinide at various concentrations in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system (cofactor).
-
Time Course and Termination: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Preparation: The terminated samples are centrifuged to remove the precipitated proteins, and the supernatant containing the parent drug and metabolites is collected for analysis.
-
Enzyme Kinetics: To determine the kinetic parameters (K_m and V_max), a range of Repaglinide concentrations are incubated with either human liver microsomes or specific recombinant CYP enzymes (rCYP2C8 or rCYP3A4) for a fixed time within the linear range of metabolite formation.
Analytical Method: LC-MS/MS
The quantification of Repaglinide and its metabolites is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatographic Separation: The samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: The analytes are detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for Repaglinide and each of its metabolites to ensure selectivity and sensitivity. An internal standard is used to ensure accuracy.
Conclusion
The metabolism of Repaglinide is a well-characterized process dominated by the activities of CYP2C8 and CYP3A4. The primary hydroxylated metabolite has been definitively identified as 4'-Hydroxy Repaglinide (M4), a product of CYP2C8, correcting an earlier misidentification of the 3'-hydroxy isomer. Both the CYP2C8 and CYP3A4 pathways lead to the formation of pharmacologically inactive metabolites, ensuring that the therapeutic effect is governed by the parent drug. The in vitro kinetic data demonstrate that CYP2C8 is highly efficient in the formation of 4'-Hydroxy Repaglinide. This detailed understanding of Repaglinide's metabolic fate is crucial for predicting drug-drug interactions and understanding inter-individual variability in patient response.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro-In Vivo Correlation of 4'-Hydroxy Repaglinide Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo methodologies for assessing the formation of 4'-Hydroxy Repaglinide, a primary metabolite of the anti-diabetic drug Repaglinide. The correlation between in vitro data and in vivo outcomes is critical for predicting drug metabolism, understanding potential drug-drug interactions, and informing clinical study design. This document summarizes key experimental data, details relevant protocols, and visualizes metabolic pathways and experimental workflows.
Executive Summary
Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][2][3] One of the main metabolic pathways is the hydroxylation of the piperidine ring, a reaction now understood to produce 4'-Hydroxy Repaglinide (historically referred to as 3'-Hydroxy Repaglinide or M4).[4] This metabolite's formation is predominantly catalyzed by CYP2C8.[1][2] Establishing a robust in vitro-in vivo correlation (IVIVC) for 4'-Hydroxy Repaglinide formation is essential for accurately predicting the in vivo clearance and metabolic drug interaction potential of Repaglinide. This guide explores the data and methodologies that underpin this correlation.
Data Presentation: In Vitro vs. In Vivo Metabolism of Repaglinide
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a basis for comparing the metabolic activity of the enzymes responsible for Repaglinide metabolism and the formation of its metabolites.
Table 1: In Vitro Kinetic Parameters for Repaglinide Metabolite Formation
| In Vitro System | Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Human Liver Microsomes (HLM) | 4'-Hydroxy Repaglinide (M4) | CYP2C8 | 10.2 | - | - | [4] |
| Recombinant CYP2C8 | 4'-Hydroxy Repaglinide (M4) | CYP2C8 | 5.4 | - | - | [4] |
| HLM (12 individual donors) | M4 | CYP2C8 | - | 160 - 880 | - | [1] |
| HLM (12 individual donors) | M1 | CYP3A4 | - | 100 - 1110 | - | [1] |
| Recombinant CYP2C8 | M4 | CYP2C8 | - | 2.5 (pmol/min/pmol CYP) | - | [1] |
| Recombinant CYP3A4 | M4 | CYP3A4 | - | 0.1 (pmol/min/pmol CYP) | - | [1] |
| Human Hepatocytes | M4 | CYP2C8 | 1.8 ± 0.4 | 140 ± 10 | 78 | [5][6] |
| Human Liver Microsomes | M4 | CYP2C8 | 3.2 ± 1.2 | 410 ± 60 | 128 | [5][6] |
| Recombinant CYP2C8 | M4 | CYP2C8 | 3.5 ± 1.1 | 14 ± 1 | 4 | [5][6] |
Table 2: In Vivo Pharmacokinetic Parameters of Repaglinide
| Study Population | Concomitant Drug | Effect on Repaglinide | AUC Change | Cmax Change | Reference |
| Healthy Volunteers | Rifampicin (CYP2C8/3A4 inducer) | Decreased exposure | Significant decrease | Significant decrease | [1] |
| Healthy Volunteers | Clarithromycin (CYP3A4 inhibitor) | Increased exposure | Markedly increased | Markedly increased | [2] |
| Healthy Volunteers | Cyclosporine (CYP3A4/OATP1B1 inhibitor) | Increased exposure | Markedly increased | Markedly increased | [2] |
| Healthy Volunteers | Gemfibrozil (CYP2C8 inhibitor) | Increased exposure | 8.1-fold increase | 2.4-fold increase | [7] |
| Rats | Quercetin (CYP2C8/3A4 inhibitor) | Increased exposure | 83.4% increase | - | [8] |
Mandatory Visualizations
Metabolic Pathway of Repaglinide
Caption: Primary metabolic pathways of Repaglinide.
Experimental Workflow: In Vitro Metabolism
Caption: Generalized workflow for in vitro Repaglinide metabolism studies.
Experimental Workflow: In Vivo Pharmacokinetics
Caption: Typical workflow for a clinical pharmacokinetic study of Repaglinide.
IVIVC Logical Framework
Caption: Logical relationship for developing an IVIVC model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are summarized protocols for key experiments cited in the literature.
In Vitro: Metabolism in Human Liver Microsomes (HLM)
This protocol is a composite based on methodologies described in cited literature.[1][4]
-
Materials: Pooled human liver microsomes (HLM), [14C]-Repaglinide, NADPH regenerating system (or NADPH), potassium phosphate buffer, and specific chemical inhibitors (e.g., ketoconazole for CYP3A4, montelukast for CYP2C8) or inhibitory antibodies.
-
Incubation Mixture Preparation: In a typical 200 µL reaction volume, combine HLM (e.g., 0.1-0.5 mg/mL protein concentration), Repaglinide (at various concentrations to determine Km and Vmax, e.g., 0.2-2 µM), and buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify the formation of 4'-Hydroxy Repaglinide and other metabolites.
In Vivo: Pharmacokinetic Study in Human Volunteers
This protocol is a generalized representation of clinical pharmacokinetic studies.[8][9][10]
-
Study Design: A randomized, crossover, or parallel-group design is typically used. The study population usually consists of healthy, non-smoking adult volunteers who have provided informed consent.
-
Dosing Regimen: After an overnight fast, subjects receive a single oral dose of Repaglinide (e.g., 0.25 mg to 4 mg). For drug-drug interaction studies, subjects are pre-treated with an inhibitor or inducer for a specified period before Repaglinide administration.
-
Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -80°C) until analysis.
-
Bioanalysis: The concentrations of Repaglinide and its metabolites in the plasma samples are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), using non-compartmental analysis.
Comparison and Correlation
Establishing a successful IVIVC for the formation of 4'-Hydroxy Repaglinide relies on the accurate measurement of in vitro metabolic rates and their appropriate scaling to predict in vivo clearance.
-
Enzyme Contribution: In vitro studies using recombinant enzymes and chemical inhibitors in HLM consistently show that CYP2C8 is the primary enzyme responsible for 4'-Hydroxy Repaglinide formation.[1][5][6] The rate of formation can vary significantly between individual donor HLM, highlighting the impact of genetic polymorphism in CYP2C8.[1][2]
-
In Vitro System Selection: Different in vitro systems can yield different kinetic parameters. For instance, unbound intrinsic clearance for M2 formation was found to be about 7-fold higher in hepatocytes and S9 fractions compared to microsomes, indicating the involvement of cytosolic enzymes like aldehyde dehydrogenase.[5][6] For 4'-Hydroxy Repaglinide (M4), clearance values are comparable between hepatocytes and HLM.[5][6]
-
IVIVC Challenges: A direct correlation is often challenging due to the complexity of in vivo processes that are not fully replicated in vitro, such as drug transport into and out of hepatocytes (influenced by transporters like OATP1B1) and the contribution of multiple enzymes.[2] The choice of scaling factors to extrapolate from pmol/min/mg microsomal protein to whole-liver clearance is a critical and variable step.[3][7]
-
Predictive Power: Despite these challenges, in vitro data can be highly informative. For example, the in vitro estimation of the fraction of Repaglinide metabolized by CYP2C8 (fm,CYP2C8) in phosphate buffer was found to be close to the value derived from clinical drug interaction studies, suggesting that with careful experimental design, in vitro systems can provide a reasonable prediction of in vivo metabolic pathways.[11] The potent in vivo interaction with gemfibrozil, a strong CYP2C8 inhibitor, further validates the importance of this pathway identified in vitro.[7]
References
- 1. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics and pharmacodynamics of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, and dose-response relationship of repaglinide in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of the Contribution of CYP2C8 and CYP3A4 in Repaglinide Metabolism by Human Liver Microsomes Under Various Buffer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicity Assessment of Repaglinide and its Hydroxylated Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the toxicity of the anti-diabetic drug Repaglinide and its primary hydroxylated metabolite. A critical recent development in the understanding of Repaglinide metabolism has emerged: the major metabolite formed by the enzyme CYP2C8, previously identified as 3'-Hydroxy Repaglinide, has now been unequivocally identified as 4'-Hydroxy Repaglinide . This guide will address this updated structural information.
Executive Summary:
A comprehensive review of published literature reveals a significant gap in the direct comparative toxicity data between Repaglinide and its hydroxylated metabolite (now known as 4'-Hydroxy Repaglinide). While extensive safety and metabolism data exist for the parent drug, Repaglinide, there is a notable absence of publicly available experimental studies evaluating the specific toxicity (e.g., cytotoxicity, genotoxicity) of its metabolites. The metabolites of Repaglinide are generally considered to lack clinically relevant hypoglycemic activity.
This guide summarizes the available toxicity and safety data for Repaglinide, details its metabolic pathways, and provides a hypothetical experimental protocol for a comparative in vitro cytotoxicity assessment that could be employed in future research.
Metabolism of Repaglinide
Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2] The biotransformation of Repaglinide leads to the formation of several metabolites, the most significant being:
-
M1 (aromatic amine): Primarily formed by CYP3A4.
-
M2 (oxidized dicarboxylic acid): Primarily formed by CYP3A4.
-
4'-Hydroxy Repaglinide (M4): The major hydroxylated metabolite formed predominantly by CYP2C8.[3][4]
These metabolites are largely inactive in terms of their glucose-lowering effects and are primarily excreted in the bile.[1][5]
The metabolic pathway of Repaglinide is illustrated in the following diagram:
Metabolic pathway of Repaglinide.
Comparative Toxicity Data
As of late 2025, there is no publicly available experimental data that directly compares the toxicity of Repaglinide with its metabolite, 4'-Hydroxy Repaglinide. The following table summarizes the available, albeit non-comparative, toxicity information for Repaglinide.
| Toxicity Endpoint | Repaglinide | This compound / 4'-Hydroxy Repaglinide |
| In Vitro Cytotoxicity | An in vitro toxicity study on Repaglinide-loaded solid lipid nanoparticles in rat macrophage cells indicated that the nanoparticles were well-tolerated.[6] | No data available. |
| Genotoxicity | Preclinical safety studies revealed no genotoxic potential.[1][7] | No data available. |
| Carcinogenicity | Preclinical safety studies revealed no carcinogenic potential.[1][7] | No data available. |
| Hepatotoxicity | Rare cases of elevated liver enzymes and severe hepatic dysfunction have been reported in patients.[1] A case of acute hepatotoxicity has been documented. | No data available. |
| Primary Adverse Effect | The most common adverse effect is hypoglycemia, which is related to its pharmacological action.[7][8] | Metabolites are reported to not have clinically relevant hypoglycemic activity.[1][5] |
Proposed Experimental Protocol for Comparative Cytotoxicity Assessment
To address the current data gap, a comparative in vitro cytotoxicity study could be conducted. The following is a representative protocol using the human liver carcinoma cell line, HepG2, which is a standard model for in vitro hepatotoxicity testing.
Objective: To compare the cytotoxic potential of Repaglinide and 4'-Hydroxy Repaglinide.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Repaglinide (analytical grade)
-
4'-Hydroxy Repaglinide (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Methodology:
-
Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Preparation: Stock solutions of Repaglinide and 4'-Hydroxy Repaglinide are prepared in DMSO. A series of dilutions are then made in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept below 0.5%.
-
Cell Treatment: The culture medium is removed from the wells and replaced with medium containing various concentrations of Repaglinide, 4'-Hydroxy Repaglinide, or vehicle control (medium with DMSO).
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.
-
MTT Assay:
-
After the incubation period, the medium is replaced with fresh medium containing MTT reagent (0.5 mg/mL).
-
The plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is calculated for both Repaglinide and 4'-Hydroxy Repaglinide using a dose-response curve.
The experimental workflow for this proposed cytotoxicity assessment is depicted below:
Workflow for a comparative cytotoxicity assay.
Conclusion
While Repaglinide has a well-established safety profile from extensive preclinical and clinical studies, a direct comparative toxicity assessment with its primary hydroxylated metabolite, 4'-Hydroxy Repaglinide, is not possible at this time due to a lack of published data. The available information suggests that the metabolites of Repaglinide are pharmacologically inactive regarding glucose-lowering effects. Future research, employing standard toxicological assays such as the one proposed in this guide, is necessary to elucidate the specific toxicity profile of 4'-Hydroxy Repaglinide and to provide a comprehensive understanding of the relative safety of Repaglinide and its metabolites.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. ovid.com [ovid.com]
- 3. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. In vivo and cytotoxicity evaluation of repaglinide-loaded binary solid lipid nanoparticles after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical studies on safety and tolerability of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of 3'-Hydroxy Repaglinide Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of 3'-Hydroxy Repaglinide measurement, a key metabolite of the anti-diabetic drug Repaglinide. While no formal inter-laboratory comparison studies for this compound are publicly available, this document synthesizes data from various single-laboratory validation studies to offer a comparative overview of analytical methodologies. This guide also addresses a critical finding regarding the structural identification of this metabolite.
Executive Summary
The accurate quantification of this compound is crucial for pharmacokinetic and drug metabolism studies. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A significant consideration for researchers is a study that suggests the main CYP2C8-mediated metabolite of Repaglinide is 4'-Hydroxy Repaglinide, not this compound as historically reported.[1] This guide presents a comparative analysis of the available methods for the hydroxylated metabolites of Repaglinide to aid in the selection and validation of analytical protocols.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods used for the quantification of Repaglinide and its metabolites, providing a baseline for what to expect in an inter-laboratory comparison.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Analyte(s) | Method | Linearity Range (ng/mL) | Precision (%RSD) | Recovery (%) | Laboratory Type |
| Repaglinide & 2 Metabolites | 96-blade thin-film microextraction (TFME) and LC-MS/MS | 2-1000 (Repaglinide), 2-500 (Metabolites) | Not Reported | ~90 | Research |
| Repaglinide & Celecoxib | HPLC with Fluorescence Detection | 10-2000 | <15 | >85 | Research |
Data synthesized from single-laboratory studies to illustrate comparative parameters.
Table 2: Performance Characteristics of HPLC Methods
| Analyte | Method | Linearity Range (µg/mL) | Retention Time (min) | Precision (%RSD) | Laboratory Type |
| Repaglinide | HPLC-UV | 0.1-1.2 | 6.14 | <2 | Research |
| Repaglinide | HPLC-UV | Not Specified | 7.4 | <1.76 (Intra-day & Inter-day) | Research |
| Repaglinide | Spectrofluorimetry | 5-80 | Not Applicable | Not Reported | Research |
Data synthesized from single-laboratory studies to illustrate comparative parameters.[2][3]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for the key analytical methods cited in this guide.
LC-MS/MS for Repaglinide and its Metabolites
This method utilizes a high-throughput solid-phase microextraction technique followed by LC-MS/MS analysis.[4]
-
Sample Preparation (Thin-Film Microextraction):
-
Human microsomal medium samples are subjected to extraction using a 96-blade-TFME system with a C18 coating.
-
The analytes are desorbed from the blades for LC-MS/MS analysis.
-
-
Chromatography:
-
System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to Repaglinide and its hydroxylated metabolites.
-
HPLC with Fluorescence Detection for Repaglinide
This method is suitable for the simultaneous quantification of Repaglinide and other drugs, such as Celecoxib, in biological matrices.[5]
-
Sample Preparation (Protein Precipitation):
-
Plasma or serum samples are treated with a protein precipitating agent (e.g., acetonitrile).
-
The mixture is vortexed and centrifuged.
-
The supernatant is collected for analysis.
-
-
Chromatography:
-
System: An HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 6.0).
-
-
Detection:
-
Excitation Wavelength: 240 nm
-
Emission Wavelength: 380 nm
-
HPLC-UV for Repaglinide
A widely used method for the quantification of the parent drug in pharmaceutical formulations and biological fluids.[2][3]
-
Sample Preparation:
-
For tablets: Dissolution in a suitable solvent (e.g., methanol) followed by filtration.
-
For biological fluids (e.g., rabbit plasma): Solvent extraction using ethyl acetate and 0.1N HCl.[2]
-
-
Chromatography:
-
Detection:
-
Wavelength: 254 nm.[2]
-
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of Repaglinide and a typical experimental workflow for an inter-laboratory comparison.
Caption: Metabolic pathway of Repaglinide.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection | Semantic Scholar [semanticscholar.org]
Validating Drug-Drug Interaction Potential: The Role of 3'-Hydroxy Repaglinide
For researchers and drug development professionals, understanding the potential for drug-drug interactions (DDIs) is a critical component of preclinical and clinical drug evaluation. The metabolism of repaglinide, an anti-diabetic agent, offers a well-established model for assessing the DDI potential related to Cytochrome P450 (CYP) enzymes, particularly CYP2C8. This guide provides a comparative analysis of the role of repaglinide's primary CYP2C8-mediated metabolite, 3'-hydroxy repaglinide (M4), in validating these interactions, supported by experimental data and protocols.
The Metabolic Fate of Repaglinide: A Dual CYP Pathway
Repaglinide is primarily eliminated through hepatic metabolism, with two key cytochrome P450 enzymes playing significant roles: CYP2C8 and CYP3A4.[1][2][3][4][5][6] These enzymes convert repaglinide into several metabolites, which are largely inactive and do not contribute to its glucose-lowering effect.[1][3] The main metabolic pathways include:
-
CYP2C8-mediated hydroxylation: This pathway leads to the formation of this compound (M4), a major metabolite resulting from hydroxylation on the piperidine ring.[1][7][5][8][9][10] The formation of M4 is considered a specific marker for CYP2C8 activity.[2][10][11]
-
CYP3A4-mediated oxidation: CYP3A4 is primarily responsible for forming the M1 (an aromatic amine) and M2 (an oxidized dicarboxylic acid) metabolites.[1][2][7][5]
-
Glucuronidation: Repaglinide can also undergo direct conjugation with glucuronic acid, a pathway that may also be implicated in certain drug interactions.[1][12]
The dual metabolism by both CYP2C8 and CYP3A4 is a crucial factor in repaglinide's DDI profile.[7][5] Inhibition or induction of either of these enzymes can significantly alter the plasma concentrations of repaglinide, potentially leading to adverse effects such as hypoglycemia.[1][3]
A noteworthy point of clarification exists in the scientific literature regarding the precise structure of the M4 metabolite. While historically referred to as this compound, more recent and definitive spectroscopic analysis has identified the primary CYP2C8-generated metabolite as 4'-hydroxyrepaglinide.[13] For consistency with the bulk of existing literature and its use as a biomarker, this guide will refer to it as M4 (hydroxylated on the piperidine ring). Researchers should be aware of this structural distinction.
M4 Formation as a Biomarker for CYP2C8-Mediated DDIs
The formation of the M4 metabolite serves as a specific and sensitive probe for CYP2C8 activity.[2][10] Monitoring the rate of M4 formation in the presence of an investigational drug is a standard in vitro method to determine if the new compound is a CYP2C8 inhibitor. A significant decrease in M4 formation indicates a potential for a clinically relevant DDI.
This approach is crucial because potent CYP2C8 inhibitors can dramatically increase repaglinide exposure. The co-administration of gemfibrozil, a strong CYP2C8 inhibitor, with repaglinide can lead to an 8-fold increase in repaglinide's area under the plasma concentration-time curve (AUC), a clinically significant interaction that is contraindicated.[6][14]
Comparative Inhibitory Effects on Repaglinide Metabolism
The following table summarizes in vitro data on the inhibitory effects of various compounds on repaglinide metabolism, highlighting their impact on CYP2C8 and CYP3A4. These data are essential for comparing the DDI potential of new chemical entities against known inhibitors.
| Compound | Target Enzyme(s) | Inhibition Parameter | Value (µM) | Experimental System |
| Quercetin | CYP2C8 / CYP3A4 | IC50 (Repaglinide Metabolism) | 3.0 | Human Liver Microsomes |
| Quercetin | CYP2C8 / CYP3A4 | Ki (Repaglinide Metabolism) | 24.2 | Human Liver Microsomes |
| Bezafibrate | CYP2C8 | Ki | 9.7 | Human Liver Microsomes |
| Gemfibrozil | CYP2C8 | Ki | 30.4 | Human Liver Microsomes |
| Fenofibrate | CYP2C8 | Ki | 92.6 | Human Liver Microsomes |
| Rifampicin | CYP2C8 & CYP3A4 | Ki (CYP2C8) | 30.2 | Human Liver Microsomes |
| Rifampicin | CYP2C8 & CYP3A4 | Ki (CYP3A4) | 18.5 | Human Liver Microsomes |
| Celecoxib | CYP2C8 | Ki (Repaglinide Metabolism) | 3.1 | Human Liver Microsomes |
Data compiled from multiple sources.[15][16][17] IC50 represents the concentration causing 50% inhibition, while Ki is the inhibition constant.
Experimental Protocol: In Vitro Assessment of Repaglinide Metabolism Inhibition
To validate the potential of a test compound to inhibit CYP2C8-mediated repaglinide metabolism, a standardized in vitro assay using human liver microsomes (HLMs) is employed. This allows for a direct comparison of the inhibitory potential of a new drug with reference compounds.
Objective:
To determine the IC50 value of a test compound for the inhibition of repaglinide M4 formation in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Repaglinide
-
Test compound
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH)
-
Potassium phosphate buffer
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of repaglinide and the test compound in a suitable solvent (e.g., methanol or DMSO).
-
In microcentrifuge tubes, add potassium phosphate buffer, HLM protein, and varying concentrations of the test compound. Include a positive control (e.g., gemfibrozil) and a vehicle control (no inhibitor).
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
-
Initiation of Metabolic Reaction:
-
Add repaglinide to the pre-warmed mixtures to achieve a final concentration near the Km for M4 formation (approximately 5-10 µM).[13]
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the formation of the M4 metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of M4 formation for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Conclusion
The metabolic pathway of repaglinide, particularly the CYP2C8-mediated formation of the M4 metabolite, provides a robust and regulatory-accepted model for evaluating the DDI potential of new drug candidates. By employing standardized in vitro protocols, researchers can effectively compare the inhibitory profile of an investigational drug against known inhibitors like gemfibrozil. This comparative data is invaluable for predicting clinical DDI risk and informing decisions throughout the drug development process. A thorough understanding of this metabolic pathway and the associated experimental methodologies is essential for any scientist working in drug metabolism and pharmacokinetics.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Repaglinide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Drug-drug and food-drug pharmacokinetic interactions with new insulinotropic agents repaglinide and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Drug Metabolite | DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of 3'-Hydroxy Repaglinide Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of 3'-Hydroxy Repaglinide, a principal metabolite of the anti-diabetic drug Repaglinide, across various species. Understanding species-specific metabolic differences is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows.
Executive Summary
Repaglinide is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes. In humans, the formation of its metabolites is well-characterized, with this compound (M4) and the aromatic amine (M1) being the two primary metabolites.[1] The formation of this compound is predominantly catalyzed by CYP2C8, while CYP3A4 is mainly responsible for the formation of other metabolites.[1][2] While comprehensive quantitative data on this compound metabolism in common preclinical species such as rats, dogs, and monkeys is limited in publicly available literature, this guide compiles the existing information to highlight key differences and similarities.
It is important to note a recent study has suggested that the major hydroxylated metabolite in humans is, in fact, 4'-Hydroxy Repaglinide, not this compound.[3] However, as the bulk of the existing literature refers to this metabolite as this compound or M4, this guide will use this nomenclature while acknowledging this important structural clarification.
Data Presentation: In Vitro Metabolism of Repaglinide
The following tables summarize the available quantitative data on the in vitro metabolism of Repaglinide, with a focus on the formation of the this compound (M4) metabolite. Data for preclinical species is limited, and the presented information is based on available research.
Table 1: Enzyme Kinetics of this compound (M4) Formation in Human In Vitro Systems
| In Vitro System | Enzyme | Apparent Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (CLint) (µL/min/mg protein or µL/min/pmol CYP) |
| Human Liver Microsomes | Pooled | 10.2 | 880 (rate of formation varies) | 86.3 |
| Recombinant CYP2C8 | CYP2C8 | 5.4 | 2.5 (pmol/min/pmol CYP) | 463 |
| Recombinant CYP3A4 | CYP3A4 | - | ~0.1 (pmol/min/pmol CYP) | - |
Data compiled from multiple sources. Note that Vmax in HLM can vary significantly between donors.[1][3]
Table 2: Comparative In Vitro Metabolism of Repaglinide - Metabolite Formation Ratios
| In Vitro System | Species | M1/M4 Formation Ratio | Primary P450s Involved |
| Recombinant CYPs | Human | 0.05 (CYP2C8) vs. 60 (CYP3A4) | CYP2C8, CYP3A4 |
| Liver Microsomes | Human | Varies by individual | CYP2C8, CYP3A4 |
| Liver Microsomes | Rat | Data not available | CYP2C, CYP3A families |
| Liver Microsomes | Dog | Data not available | CYP3A family likely involved |
| Liver Microsomes | Monkey | Data not available | Not specified |
This table highlights the differential roles of CYP2C8 and CYP3A4 in the formation of M1 and M4 metabolites in humans.[4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Metabolism of Repaglinide in Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound from Repaglinide in liver microsomes from different species.
Materials:
-
Pooled liver microsomes (human, rat, dog, monkey)
-
Repaglinide
-
This compound standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates or microtubes
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Repaglinide in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of substrate concentrations.
-
In a 96-well plate, add the liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the various concentrations of Repaglinide to the wells.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes, within the linear range of metabolite formation).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of this compound formed using a standard curve prepared with the authentic standard.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
LC-MS/MS Analysis of Repaglinide and Metabolites
Objective: To quantify the concentration of Repaglinide and this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent drug and its metabolites.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Repaglinide: Precursor ion > Product ion (e.g., m/z 453.3 > 162.2)
-
This compound: Precursor ion > Product ion (e.g., m/z 469.3 > 178.2)
-
Internal Standard: Specific precursor > product ion pair
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow.
Caption: Metabolic pathway of Repaglinide in humans.
Caption: In vitro metabolism experimental workflow.
Conclusion
References
- 1. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3'-Hydroxy Repaglinide in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 3'-Hydroxy Repaglinide, a metabolite of the antidiabetic drug Repaglinide, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
Hazard and Disposal Summary
The safe disposal of this compound is predicated on understanding its potential hazards. While one safety data sheet (SDS) indicates it is not classified as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, another characterizes it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Given the potential for aquatic toxicity, it is imperative to prevent its release into the environment.
| Parameter | Information | Reference |
| Chemical Name | This compound | [2][3][4] |
| CAS Number | 874908-14-2 | [2] |
| Primary Hazards | Harmful if swallowed.[2] Very toxic to aquatic life with long lasting effects.[2] | [2] |
| OSHA Hazard Classification | Not known to be a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, 29 CFR 1910.1200.[1] | [1] |
| Recommended Disposal Method | May be burned in an incinerator equipped with an afterburner and scrubber.[1] Dispose of contents/container to an approved waste disposal plant.[2] | [1][2] |
| Contaminated Packaging | Dispose of as unused product.[1] | [1] |
Procedural Guidance for Disposal
The following steps outline the recommended procedure for the proper disposal of this compound in a laboratory environment. This protocol is based on information from safety data sheets and general guidelines for pharmaceutical waste disposal.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound with other chemical waste unless compatibility has been confirmed.
-
Collect all waste, including unused product and contaminated materials (e.g., pipette tips, vials, and cleaning materials), in a designated, properly labeled, and sealed hazardous waste container.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any applicable hazard warnings (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
5. Professional Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1]
-
This ensures the compound is handled and disposed of in accordance with all federal, state, and local regulations.[1]
-
Incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method.[1]
6. Avoid Improper Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1][5] Improper disposal can lead to the contamination of water supplies and harm to aquatic organisms.[5][6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is important to note that while this guidance is based on available safety data, there is no standardized, publicly available experimental protocol for the disposal of this compound. Therefore, consulting with your institution's Environmental Health and Safety (EHS) department and contracting with a reputable hazardous waste disposal service are critical steps to ensure compliance and safety.
References
Personal protective equipment for handling 3'-Hydroxy Repaglinide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3'-Hydroxy Repaglinide in a laboratory setting. The following procedures are designed to ensure the safety of personnel and the integrity of research by minimizing exposure and contamination.
Hazard Identification and Classification
This compound is a metabolite of Repaglinide, an active pharmaceutical ingredient (API). While one Safety Data Sheet (SDS) for a deuterated version describes it as a "pharmaceutical related compound of unknown potency," another SDS for this compound provides specific GHS classifications.[1][2] It is classified as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]
The toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be handled with care, assuming it may have potent physiological effects.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C27H36N2O5 | [2][4][5][6] |
| Molecular Weight | 468.59 g/mol | [2][4][5][6] |
| Appearance | White to off-white solid | MedChemExpress |
| Storage Conditions | Powder: -20°C for 2 years. In DMSO: 2 weeks at 4°C, 6 months at -80°C. | [7] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following table outlines the minimum recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Body Protection | A dedicated lab coat or gown, worn fully buttoned. Fire/flame resistant and impervious clothing is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for procedures that could generate dust or aerosols. The type of respirator should be selected based on the risk assessment. | To prevent inhalation of the compound. |
Operational Plan: Safe Handling Procedures
4.1. Engineering Controls:
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or other closed-system transfer methods.
4.2. Procedural Steps for Handling Solid Compound:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so within a ventilated enclosure. Use a dedicated spatula and weighing paper.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Cap the container securely before mixing.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye protection). Wash hands thoroughly with soap and water after removing gloves.
4.3. First-Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
-
If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
If in Eyes: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if symptoms develop or persist.[1]
Disposal Plan
5.1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
5.2. Disposal Method:
-
Excess and expired materials, as well as contaminated waste, should be offered to a licensed hazardous material disposal company.[1]
-
Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[1]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound|874908-14-2|MSDS [dcchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | Drug Metabolite | DC Chemicals [dcchemicals.com]
- 5. 3’-Hydroxy Repaglinide (Mixture of Diastereomers) [lgcstandards.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
